molecular formula C12H17N3O2 B049478 1-Ethyl-4-(4-nitrophenyl)piperazine CAS No. 115619-00-6

1-Ethyl-4-(4-nitrophenyl)piperazine

Numéro de catalogue: B049478
Numéro CAS: 115619-00-6
Poids moléculaire: 235.28 g/mol
Clé InChI: XEWICNRVCQLKIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Ethyl-4-(4-nitrophenyl)piperazine (CAS 115619-00-6) is a piperazine-based chemical compound with a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol . This heterocyclic building block serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors . This compound has demonstrated significant research value as a precursor in the efficient synthesis of SRPIN803, a recognized dual inhibitor of serine-arginine protein kinase 1 (SRPK1) and Casein Kinase 2 (CK2) . SRPIN803 has shown promising antiangiogenic effects in scientific studies, preventing the formation of new blood vessels which is a critical process in cancer progression and age-related macular degeneration . Researchers utilize this compound to develop and study such compounds for targeted therapies. Structural analogs of this compound, specifically nitrophenylpiperazine derivatives, are also being actively investigated for their potential as tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin synthesis, making these derivatives of interest for therapeutic research in pigmentary disorders . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-ethyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWICNRVCQLKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386281
Record name 1-ethyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115619-00-6
Record name 1-ethyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Ethyl-4-(4-nitrophenyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical characteristics, a detailed synthesis protocol, and an exploration of its known biological activities.

Core Chemical Properties

This compound is a substituted piperazine compound. The presence of the nitro group on the phenyl ring and the ethyl group on the piperazine moiety are key features influencing its chemical behavior and biological interactions.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule's characteristics.

PropertyValueSource
CAS Number 115619-00-6[1][2]
Molecular Formula C12H17N3O2[1][3]
Molecular Weight 235.28 g/mol [1][3]
Boiling Point (Predicted) 381.9 ± 37.0 °C[1]
logP 2.156[3]
logD (at pH 7.4) 1.4705[3]
logSw -2.2377[3]
Polar Surface Area 40.609 Ų[3]
Hydrogen Bond Acceptors 5[3]
SMILES CCN1CCN(CC1)c1ccc(cc1)--INVALID-LINK--=O[3]
InChI Key XEWICNRVCQLKIG-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and a suitable nitrophenyl halide.[1][2]

Materials:

  • 4-Fluoronitrobenzene (or 4-Chloronitrobenzene)[1][4]

  • N-ethylpiperazine

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO) or Methanol[1][4]

  • Ice water

Procedure:

  • Dissolve 4-Fluoronitrobenzene (2 g, 14.2 mmol) and anhydrous K2CO3 (2.2 g, 15.6 mmol) in DMSO (5 mL).[1][2]

  • Stir the mixture at room temperature for 10 minutes.[1][2]

  • Slowly add N-ethylpiperazine (14.2 mmol) dropwise to the reaction mixture.[1][2]

  • Continue stirring the reaction mixture at room temperature for 10 hours.[1][2]

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice water to induce precipitation.[1][2]

  • Collect the precipitate by filtration.

  • Dry the collected solid to yield this compound.[1][2]

A diagram of the synthesis workflow is provided below.

G Synthesis Workflow A Reactants: 4-Fluoronitrobenzene N-ethylpiperazine K2CO3 C Reaction Conditions: Room Temperature 10 hours A->C B Solvent: DMSO B->C D Work-up: Pour into ice water C->D E Precipitation D->E F Filtration & Drying E->F G Final Product: This compound F->G G Biological Screening Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening A This compound B Reduction of Nitro Group (Fe/HCl) A->B C 4-(4-ethylpiperazin-1-yl)aniline (Intermediate) B->C D Reaction with N-chloroacetyl aryl amines C->D E Library of Benzene Derivatives D->E F Antibacterial Assay (Cup Plate Method) E->F G Gram-positive Bacteria (e.g., S. aureus) F->G Test against H Gram-negative Bacteria (e.g., E. coli) F->H Test against

References

An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine: Molecular Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-4-(4-nitrophenyl)piperazine, a molecule of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques.

Molecular Structure and Formula

This compound is a disubstituted piperazine derivative. The molecular structure consists of a central piperazine ring, a heterocyclic saturated ring containing two nitrogen atoms at positions 1 and 4. An ethyl group is attached to one nitrogen atom, and a 4-nitrophenyl group is attached to the other.

The presence of the aromatic nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. The piperazine ring, with its capacity for conformational flexibility, and the two distinct substituents at the nitrogen atoms, contribute to its potential for diverse biological activities and applications in materials science.

Molecular Formula: C₁₂H₁₇N₃O₂

Molecular Weight: 235.28 g/mol

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂---
Molecular Weight 235.28 g/mol ---
CAS Number 115619-00-6---
Boiling Point (Predicted) 381.9 ± 37.0 °C[1]
pKa (Predicted) 7.76 ± 0.10[1]
LogP (Predicted) 2.45---
Melting Point Not available---

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Materials:

  • 1-Chloro-4-nitrobenzene

  • 1-Ethylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF, add 1-ethylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization Protocols

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group (typically in the range of δ 6.8-8.2 ppm), the methylene protons of the piperazine ring (typically in the range of δ 2.5-3.5 ppm), and the ethyl group protons (a quartet and a triplet, typically in the range of δ 1.0-2.6 ppm).

¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shifts using the solvent peak as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

  • Expected Signals: The ¹³C NMR spectrum should display distinct signals for the carbons of the nitrophenyl ring, the piperazine ring, and the ethyl group.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The mass range should be set to scan for the expected molecular ion peak ([M+H]⁺).

  • Data Analysis: Identify the molecular ion peak, which should correspond to the calculated molecular weight of the compound plus the mass of a proton (236.13 m/z). Analyze the fragmentation pattern to further confirm the structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow Reactants Reactants Reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 80-100°C) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Final_Product This compound Purification->Final_Product Characterization Structural Characterization NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS Workup->Purification Final_Product->Characterization Characterization_Logic Purity Purity & Identity Confirmed? Structure_Confirmed Structure Elucidated Purity->Structure_Confirmed Yes Start Start Purity->Start No, re-purify Further_Analysis Further Biological or Material Studies Structure_Confirmed->Further_Analysis Analysis Analysis NMR_Analysis NMR Spectroscopy (1H, 13C) NMR_Analysis->Purity MS_Analysis Mass Spectrometry MS_Analysis->Purity Start->MS_Analysis

References

Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key intermediate in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and physicochemical properties of the target compound. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 115619-00-6) is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. The presence of the 4-nitrophenyl group provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be derivatized to explore structure-activity relationships. This guide focuses on the practical synthesis of this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 115619-00-6[1]
Boiling Point (Predicted) 381.9 ± 37.0 °C[1]
Density (Predicted) 1.163 ± 0.06 g/cm³
pKa (Predicted) 7.76 ± 0.10
Physical Form Solid

Synthetic Routes

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). An alternative approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by N-ethylpiperazine. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring activates the aromatic system towards nucleophilic attack.

Caption: Reaction scheme for the synthesis of this compound via SNAr.

A general and reliable method for the synthesis is as follows[1]:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
4-Fluoronitrobenzene141.102.014.21.0
N-Ethylpiperazine114.191.6214.21.0
Anhydrous K₂CO₃138.212.215.61.1
Dimethyl sulfoxide (DMSO)-5 mL--

Procedure:

  • To a solution of 4-fluoronitrobenzene (2 g, 14.2 mmol) in DMSO (5 mL) in a suitable reaction vessel, add anhydrous potassium carbonate (2.2 g, 15.6 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at room temperature for 10 hours.

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid to obtain this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed for the synthesis of this compound from an aryl halide (e.g., 4-chloro or 4-bromonitrobenzene) and N-ethylpiperazine. This approach is particularly useful when the SNAr reaction is sluggish or gives low yields.

Caption: General scheme for Buchwald-Hartwig synthesis of this compound.

Typical Reagents and Conditions:

  • Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂

  • Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.

  • Base: A strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.

  • Temperature: Typically elevated temperatures (80-120 °C) are required.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Characterization Data (Predicted and Analog-Based)

Experimental spectroscopic data for this compound is not widely published. Therefore, predicted data and data from closely related analogs are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C (ipso to N)~154
C (para to N)~138
CH (ortho to N)~112
CH (meta to N)~126
CH₂ (piperazine, adjacent to N-aryl)~47
CH₂ (piperazine, adjacent to N-ethyl)~52
CH₂ (ethyl)~52
CH₃ (ethyl)~12

Note: These are predicted values and should be confirmed experimentally.

For comparison, the experimental ¹H and ¹³C NMR data for the closely related compound 1-Methyl-4-(4-nitrophenyl)piperazine are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch2950-2850Medium-Strong
Asymmetric NO₂ stretch1550-1500Strong
Symmetric NO₂ stretch1350-1300Strong
Aromatic C=C stretch1600-1450Medium
C-N stretch1250-1020Medium
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to its molecular weight.

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical workflow.

G start Start: Define Synthetic Target (this compound) synthesis Synthesis via S_NAr (4-Fluoronitrobenzene + N-Ethylpiperazine) start->synthesis workup Work-up (Precipitation and Filtration) synthesis->workup purification Purification (Drying) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final_product Final Product: This compound nmr->final_product ir->final_product ms->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the synthesis of this compound, providing a detailed experimental protocol for its preparation via nucleophilic aromatic substitution. While experimental characterization data is limited in the public domain, predicted and analog-based spectroscopic information has been provided to aid in the identification and quality control of the synthesized compound. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry and drug development.

References

An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine (CAS: 115619-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate in the synthesis of targeted cancer therapeutics. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant role in the manufacturing of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. Furthermore, this guide discusses the potential biological activities of the broader nitrophenylpiperazine class of compounds, including tyrosinase inhibition and interaction with serotonin receptors, and furnishes detailed experimental protocols for the evaluation of these activities. While specific experimental spectral and quantitative biological data for this compound are not widely available in the public domain, this guide serves as a critical resource for researchers engaged in the synthesis and development of novel pharmaceuticals.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of these properties are predicted, as extensive experimental data is not publicly available.

PropertyValueSource
CAS Number 115619-00-6[1]
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1]
Appearance Solid[2]
Boiling Point 381.9±37.0 °C (Predicted)[1]
InChI Key XEWICNRVCQLKIG-UHFFFAOYSA-N[3]
SMILES CCN1CCN(CC1)c1ccc(cc1)--INVALID-LINK--=O[3]

Synthesis

A general and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-ethylpiperazine.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 4-Fluoronitrobenzene

  • N-Ethylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add N-ethylpiperazine (1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid to yield this compound.

Synthesis_Workflow reagents 4-Fluoronitrobenzene + N-Ethylpiperazine + K₂CO₃ in DMSO reaction Stir at Room Temperature (10 hours) reagents->reaction Nucleophilic Aromatic Substitution workup Precipitation in Ice Water reaction->workup Reaction Completion product This compound workup->product Isolation

A schematic workflow for the synthesis of this compound.

Role in Drug Development: Intermediate for Infigratinib

This compound is a crucial intermediate in the multi-step synthesis of Infigratinib (BGJ398), a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). Infigratinib is an approved therapeutic for the treatment of certain types of cancer, including cholangiocarcinoma. The synthesis of Infigratinib involves the chemical modification of this compound to introduce the core structure of the final drug molecule.

Infigratinib_Synthesis_Pathway start This compound (CAS: 115619-00-6) intermediate1 Reduction of Nitro Group start->intermediate1 intermediate2 Coupling with Dichlorodimethoxyphenyl Moiety intermediate1->intermediate2 infigratinib Infigratinib intermediate2->infigratinib Final Cyclization & Modification Steps

Simplified pathway illustrating the role of the title compound in Infigratinib synthesis.

Potential Biological Activities and Experimental Evaluation

While specific biological data for this compound is limited, the broader class of nitrophenylpiperazine derivatives has been investigated for various pharmacological activities.

Tyrosinase Inhibition

Certain nitrophenylpiperazine derivatives have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[4] This suggests potential applications in dermatology and cosmetology for treating hyperpigmentation disorders.

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation, measured spectrophotometrically, is proportional to the inhibitory activity of the compound.

Materials:

  • Mushroom Tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compound (this compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add phosphate buffer, the test compound solution (or DMSO for control), and mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to all wells.

  • Immediately measure the absorbance of each well at a specific wavelength (e.g., 475 nm) in a kinetic mode for a defined period.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of tyrosinase inhibition for the test compound by comparing its reaction rate to that of the control.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tyrosinase_Inhibition_Workflow setup Prepare Reagents: Enzyme, Substrate (L-DOPA), Inhibitor, Buffer incubation Incubate Enzyme with Inhibitor setup->incubation reaction Add Substrate & Monitor Absorbance incubation->reaction analysis Calculate Inhibition (%) & IC₅₀ reaction->analysis

Experimental workflow for the tyrosinase inhibition assay.
Interaction with Serotonin Receptors

Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their activity can range from agonism to antagonism, making them interesting scaffolds for the development of drugs targeting the central nervous system.

Principle: This is a competitive binding assay that measures the affinity of a test compound for a specific serotonin receptor subtype. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype

  • Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors)

  • Test compound (this compound)

  • Unlabeled competing ligand (for non-specific binding determination)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

  • For determining non-specific binding, a separate set of tubes is prepared with a high concentration of an unlabeled competing ligand.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Serotonin_Receptor_Binding_Pathway cluster_ligand Ligand radioligand Radiolabeled Ligand binding Competitive Binding radioligand->binding test_compound Test Compound test_compound->binding receptor Serotonin Receptor receptor->binding measurement Measure Bound Radioactivity binding->measurement analysis Calculate Ki measurement->analysis

References

Physical and chemical properties of 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Ethyl-4-(4-nitrophenyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document collates available data on its synthesis, characterization, and potential biological activities, presenting it in a structured format for easy reference and comparison.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a piperazine ring substituted with an ethyl group at one nitrogen and a 4-nitrophenyl group at the other.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇N₃O₂[2]
Molecular Weight 235.28 g/mol [2]
CAS Number 115619-00-6[2]
Appearance Solid[1]
Boiling Point (Predicted) 381.9 ± 37.0 °C[2]
Density (Predicted) 1.163 ± 0.06 g/cm³[2]
pKa (Predicted) 7.76 ± 0.10[1]

Synthesis and Purification

A general method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between N-ethylpiperazine and 4-fluoronitrobenzene.[2][3][4]

General Synthesis Protocol

A solution of 4-fluoronitrobenzene (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dimethyl sulfoxide (DMSO) is stirred at room temperature.[2][4] N-ethylpiperazine (1.0 equivalent) is then added dropwise to the mixture. The reaction is stirred for an extended period, typically around 10 hours, at room temperature.[2][4] Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid precipitate is collected by filtration and dried to yield this compound.[2][4]

Synthesis_Workflow reagents 4-Fluoronitrobenzene + N-Ethylpiperazine + K₂CO₃ in DMSO reaction Stir at Room Temperature (10 hours) reagents->reaction Nucleophilic Aromatic Substitution workup Pour into Ice Water reaction->workup precipitation Precipitation workup->precipitation filtration Filtration & Drying precipitation->filtration product This compound filtration->product

Figure 1: General synthetic workflow for this compound.

Purification

Purification of the crude product can be achieved through recrystallization from a suitable solvent or by column chromatography.[5] An HPLC method for the analysis of 1-ethylpiperazine, a related compound, has been described using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier, which could be adapted for purity analysis of the title compound.[6]

Spectral Characterization

Detailed experimental spectral data for this compound is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from closely related analogs like 1-(4-nitrophenyl)piperazine.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), piperazine ring protons (two distinct multiplets), and the aromatic protons of the nitrophenyl group (two doublets).
¹³C NMR Resonances for the ethyl carbons, the four distinct carbons of the piperazine ring, and the carbons of the nitrophenyl group, including the carbon bearing the nitro group at a downfield shift.
IR Spectroscopy Characteristic peaks for C-H stretching (aliphatic and aromatic), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-N stretching, and aromatic C=C bending.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (235.28 m/z). Fragmentation patterns would likely involve cleavage of the ethyl group, fragmentation of the piperazine ring, and loss of the nitro group.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities.[5] Many biologically active compounds, including antifungal, antibacterial, antimalarial, and antipsychotic agents, contain the piperazine pharmacophore.[5]

The related compound, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[7] It is plausible that this compound could exhibit similar activity at monoamine transporters or receptors, though this requires experimental verification.

The presence of the 4-nitrophenyl moiety also suggests potential for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then be used as a handle for the synthesis of more complex molecules with diverse biological targets.

Potential_Biological_Activity compound This compound potential_targets Potential Biological Targets compound->potential_targets Hypothesized Activity synthesis_intermediate Intermediate for Further Synthesis compound->synthesis_intermediate Chemical Property related_compounds Related Piperazine Derivatives (e.g., pNPP) serotonin_system Serotonin Transporters/ Receptors related_compounds->serotonin_system Known Activity potential_targets->serotonin_system other_cns Other CNS Targets potential_targets->other_cns new_compounds Novel Bioactive Compounds synthesis_intermediate->new_compounds

Figure 2: Logical relationships of potential biological relevance.

Safety and Handling

Specific safety data for this compound is limited. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. While its specific physical, chemical, and biological properties are not yet fully characterized in publicly available literature, its structural similarity to other biologically active piperazine derivatives suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectral characteristics, biological activity, and potential signaling pathway interactions.

References

1-Ethyl-4-(4-nitrophenyl)piperazine as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Research Chemical: 1-Ethyl-4-(4-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, this compound is a versatile heterocyclic compound belonging to the nitrophenylpiperazine class. While primarily utilized as a key synthetic intermediate, its structural motif is present in molecules screened for a range of biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications based on current research into structurally related compounds.

Physicochemical and Structural Data

This compound, with the CAS number 115619-00-6, is an organic compound whose core structure features a piperazine ring substituted with an ethyl group at one nitrogen and a p-nitrophenyl group at the other. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 115619-00-6[1]
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1]
Predicted Boiling Point 381.9 ± 37.0 °C[1]
logP 2.156[2]
logD (pH 7.4) 1.4705[2]
logSw -2.2377[2]
Polar Surface Area 40.609 Ų[2]
Hydrogen Bond Acceptors 5[2]
InChI Key XEWICNRVCQLKIG-UHFFFAOYSA-N[2]

Synthesis and Analytical Characterization

The synthesis and analysis of this compound are critical first steps in its use for further research and development.

General Synthesis Protocol

The compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with N-ethylpiperazine.

Experimental Protocol:

  • Reagent Preparation: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 14.2 mmol, 2.0 g) and anhydrous potassium carbonate (K₂CO₃) (1.1 eq, e.g., 15.6 mmol, 2.2 g) in dimethyl sulfoxide (DMSO) (approx. 2.5 mL/g of starting material).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and activation.

  • Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 eq, e.g., 14.2 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Continue stirring the mixture vigorously at room temperature for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water. Dry the solid product under vacuum to yield this compound.[1]

Synthesis_Workflow reagents Reactants: 4-Fluoronitrobenzene N-Ethylpiperazine K₂CO₃ in DMSO reaction Stir at Room Temp ~10 hours reagents->reaction Nucleophilic Aromatic Substitution workup Precipitation in Ice Water reaction->workup Quenching product Filtration & Drying Final Product: This compound workup->product Isolation

Caption: General workflow for the synthesis of this compound.
Analytical Characterization Protocol

Due to the lack of a strong chromophore on the piperazine ring itself, quantitative analysis of piperazine derivatives by HPLC often requires a derivatization step to enhance UV detection.

Representative Protocol: HPLC-UV Analysis

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., Acetonitrile/Water).

    • For trace analysis, a derivatization agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[3]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: Determined by the UV absorbance of the nitrophenyl group (e.g., ~340 nm).[3]

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the compound by comparing the peak area from the sample injection to a calibration curve generated from known standards. Purity is determined by the relative area of the main peak.

Analytical_Workflow cluster_confirm Structure Confirmation cluster_purity Purity & Quantification nmr NMR (¹H, ¹³C) ms Mass Spectrometry hplc HPLC-UV gcms GC-MS synthesis Synthesized Crude Product purified Purified Compound synthesis->purified Purification (e.g., Recrystallization) purified->nmr purified->ms purified->hplc purified->gcms

Caption: Standard workflow for the analytical characterization of a synthesized research chemical.

Research Applications and Biological Potential

While specific biological activity data for this compound is not widely published, its primary roles in research are as a synthetic intermediate and as a scaffold for exploring biological targets relevant to the broader nitrophenylpiperazine class.

Application as a Synthetic Intermediate

A key application is its use as a precursor to 4-(4-ethylpiperazin-1-yl)aniline. This is achieved through the reduction of the nitro group to an amine, which can then undergo a wide variety of subsequent reactions (e.g., amide bond formation, sulfonylation) to generate libraries of new compounds for screening.

Experimental Protocol: Nitro Group Reduction

  • Setup: Suspend this compound (1.0 eq) in a solvent such as methanol or ethanol.

  • Reagent Addition: Add iron powder (Fe, multiple equivalents) and a catalytic amount of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base like sodium carbonate.

  • Isolation: Extract the resulting aniline derivative with an organic solvent and purify, typically by column chromatography, to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]

Derivatization_Pathway start This compound (E-NPP) reduction Reduction of Nitro Group (e.g., Fe/HCl) start->reduction intermediate 4-(4-Ethylpiperazin-1-yl)aniline reduction->intermediate derivatization Further Reactions: - Amide Coupling - Sulfonylation - etc. intermediate->derivatization library Library of Bioactive Molecules derivatization->library

Caption: Synthetic pathway from E-NPP to a library of potential bioactive derivatives.
Potential as a Tyrosinase Inhibitor

Recent research has identified the nitrophenylpiperazine scaffold as a promising starting point for developing tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders. A 2024 study synthesized and evaluated a series of nitrophenylpiperazine derivatives, demonstrating that modifications to the other piperazine nitrogen could yield compounds with significant inhibitory activity.[1]

While this compound was not tested, the findings suggest its potential as a base structure for this application. The most potent compound in the aforementioned study exhibited mixed-type inhibition.

Compound Example (from study)R-Group on PiperazineTyrosinase IC₅₀ (µM)Reference
4l Indole moiety72.55[1]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, tyrosinase enzyme solution, and various concentrations of the test inhibitor (dissolved in DMSO). Incubate for 10 minutes at room temperature.

  • Initiation: Add the L-DOPA substrate to all wells to start the reaction.

  • Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Tyrosinase_Inhibition Tyrosinase Tyrosinase Enzyme Dopachrome Dopachrome (Product) Tyrosinase->Dopachrome Catalyzes LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds to Active Site Inhibitor Nitrophenylpiperazine Inhibitor Inhibitor->Tyrosinase Binds (Mixed Inhibition)

Caption: Simplified model of tyrosinase inhibition by a nitrophenylpiperazine derivative.

Conclusion

This compound is a valuable research chemical with well-defined synthesis and analytical protocols. Its primary utility lies in its role as a versatile synthetic intermediate for the creation of more complex molecules. Based on current research into related scaffolds, this compound and its future derivatives hold potential for the development of novel therapeutics, particularly in the area of tyrosinase inhibition for dermatological applications and as antimicrobial agents. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development pipelines.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Ethyl-4-(4-nitrophenyl)piperazine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes predicted spectroscopic data based on analogous compounds, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure

This compound is a derivative of piperazine featuring an ethyl group on one nitrogen and a 4-nitrophenyl group on the other. Its molecular formula is C₁₂H₁₇N₃O₂ and it has a molecular weight of 235.28 g/mol .

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-methyl-4-(4-nitrophenyl)piperazine and other N-substituted nitrophenylpiperazines.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d, J ≈ 9.2 Hz2HAr-H (ortho to NO₂)
~6.85d, J ≈ 9.2 Hz2HAr-H (meta to NO₂)
~3.50t, J ≈ 5.0 Hz4H-N(CH₂)- (piperazine ring, adjacent to aryl)
~2.65t, J ≈ 5.0 Hz4H-N(CH₂)- (piperazine ring, adjacent to ethyl)
~2.50q, J ≈ 7.2 Hz2H-CH₂- (ethyl group)
~1.15t, J ≈ 7.2 Hz3H-CH₃ (ethyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155.0Ar-C (C-NO₂)
~138.5Ar-C (C-N)
~126.0Ar-CH (ortho to NO₂)
~113.0Ar-CH (meta to NO₂)
~52.5-N(CH₂)- (piperazine ring)
~52.0-CH₂- (ethyl group)
~47.0-N(CH₂)- (piperazine ring)
~12.0-CH₃ (ethyl group)

Table 3: Predicted IR Spectroscopic Data (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2800MediumC-H stretching (aliphatic)
~1595StrongC=C stretching (aromatic)
~1500StrongN-O asymmetric stretching (nitro group)
~1320StrongN-O symmetric stretching (nitro group)
~1240MediumC-N stretching (aryl-amine)
~1115MediumC-N stretching (aliphatic amine)
~830StrongC-H out-of-plane bending (para-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Possible Fragment
235Moderate[M]⁺ (Molecular Ion)
206High[M - C₂H₅]⁺
178Moderate[M - C₂H₅ - CO]⁺ or [M - C₄H₉]⁺
150Moderate[C₈H₈NO₂]⁺
120Moderate[C₆H₄NO₂]⁺
92Low[C₆H₄N]⁺
71High[C₄H₉N]⁺ (piperazine fragment)
56Very High[C₃H₆N]⁺ (piperazine fragment - base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

3.1 Synthesis of this compound

A general method for the synthesis involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with N-ethylpiperazine.

  • Materials: 4-Fluoronitrobenzene, N-ethylpiperazine, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ice water.

  • Procedure:

    • Dissolve 4-fluoronitrobenzene (1.0 equivalent) and anhydrous K₂CO₃ (1.1 equivalents) in DMSO.

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add N-ethylpiperazine (1.0 equivalent) dropwise to the reaction mixture.

    • Continue stirring at room temperature for approximately 10 hours, monitoring the reaction by thin-layer chromatography.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Set the spectral width to 0-12 ppm.

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-200 ppm.

    • Use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

3.4 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Mandatory Visualizations

4.1 Molecular Structure and NMR Atom Numbering

The following diagram illustrates the molecular structure of this compound with atom numbering for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR.

4.2 Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Logical workflow for spectroscopic analysis of a synthesized compound.

4.3 Predicted Mass Spectrum Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization (EI) conditions.

M [M]⁺ m/z = 235 F1 [M - C₂H₅]⁺ m/z = 206 M->F1 - C₂H₅ F2 [C₃H₆N]⁺ m/z = 56 (Base Peak) M->F2 Piperazine ring cleavage F3 [C₄H₉N]⁺ m/z = 71 M->F3 Piperazine ring cleavage

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of piperazine and its derivatives using gas chromatography (GC). The methods outlined below are suitable for a range of applications, from the quality control of pharmaceutical substances to the forensic analysis of designer drugs.

Introduction

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring.[1][2][3] It and its derivatives have a wide range of applications, including as an anthelmintic agent in veterinary and human medicine, as a building block in the synthesis of various pharmaceuticals, and unfortunately, as a class of designer drugs of abuse.[2][3][4] Given the diverse applications and the potential for abuse, robust and reliable analytical methods for the detection and quantification of piperazine compounds are essential. Gas chromatography, with its high resolving power and sensitivity, is a powerful tool for this purpose. This document details three distinct GC methods for the analysis of piperazine compounds.

Method 1: Direct GC-FID Analysis of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances

This method is suitable for the quantitative determination of piperazine and its simple alkyl derivatives in bulk pharmaceutical ingredients and formulations without the need for derivatization.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the pharmaceutical drug substance.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Prepare a standard solution containing piperazine, 1-methylpiperazine, and 1-ethylpiperazine in methanol at a known concentration (e.g., 100 µg/mL).

2. GC-FID Conditions:

  • Column: DB-17 (50% Phenyl - 50% methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Detector Temperature (FID): 260°C.[5]

  • Injection Volume: 1.0 µL.[5]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.[5]

    • Ramp: 35°C/min to 260°C.[5]

    • Hold at 260°C for 2 minutes.[5]

  • Diluent: Methanol.[5]

Workflow Diagram

Direct_GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Pharmaceutical Substance dissolve Dissolve in Methanol weigh->dissolve filter Filter (if necessary) dissolve->filter inject Inject 1.0 µL onto GC-FID System filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify against Standards integrate->quantify

Caption: Workflow for Direct GC-FID Analysis.

Method 2: GC-MS Analysis of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in Biological Matrices

This method is designed for the sensitive and simultaneous quantification of the designer drugs BZP and TFMPP in plasma, urine, and cell culture medium. It involves a solid-phase extraction (SPE) cleanup and a perfluoroacylation derivatization step to improve chromatographic performance and sensitivity.

Experimental Protocol

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • For Plasma: Precipitate proteins by adding an appropriate solvent.

  • For all matrices: Perform enzymatic hydrolysis if necessary to release conjugated forms of the analytes.

  • For cell culture medium: A liquid-liquid extraction may be required prior to SPE.

  • Condition an SPE cartridge (e.g., C18) with methanol and water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with water and a weak organic solvent to remove interferences.

  • Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.[6][7]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Further dry the residue in a desiccator containing phosphorus pentoxide (P2O5) overnight.[6][7]

2. Derivatization:

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[6][7]

  • Incubate the mixture at 70°C for 30 minutes.[6][7]

  • Cool the sample to room temperature and evaporate to dryness under a stream of nitrogen.[6][7]

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6][7]

3. GC-MS Conditions:

  • Column: J&W DB-5ms (5% Phenyl - 95% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Injector Temperature: Not specified, but a typical temperature would be 250-280°C.

  • Transfer Line Temperature: 280°C.[6]

  • Injection Volume: 1 µL.[6]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.[6]

    • Ramp 1: 10°C/min to 150°C, hold for 5 minutes.[6]

    • Ramp 2: 7.5°C/min to 300°C, hold for 2 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Workflow Diagram

GC_MS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis pretreatment Sample Pre-treatment (Hydrolysis, LLE) spe Solid-Phase Extraction (SPE) pretreatment->spe evap1 Evaporation to Dryness spe->evap1 add_reagents Add Ethyl Acetate & TFAA evap1->add_reagents incubate Incubate at 70°C add_reagents->incubate evap2 Evaporation to Dryness incubate->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject 1 µL onto GC-MS System reconstitute->inject analyze Chromatographic Separation & Mass Spectrometry inject->analyze

Caption: Workflow for GC-MS Analysis with Derivatization.

Method 3: GC-MS Screening of Multiple Piperazine Derivatives in Seized Materials

This method provides a general approach for the qualitative analysis of a broader range of piperazine derivatives commonly found in seized drug samples. It includes options for analysis with or without derivatization.

Experimental Protocol

1. Sample Preparation:

  • Homogenize the seized material (e.g., tablets, powders).

  • Dissolve a known amount of the homogenized sample in a suitable solvent such as methanol or acetonitrile.[1]

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution to remove any insoluble excipients.

2. Derivatization (Optional, but recommended for improved peak shape and sensitivity):

  • Silylation: Evaporate a portion of the sample extract to dryness. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70-90°C for 30 minutes.

  • Acylation: Evaporate a portion of the sample extract to dryness. Add an acylating agent (e.g., heptafluorobutyric anhydride - HFBA) and an appropriate solvent. Heat at 70-90°C for 30 minutes.

3. GC-MS Conditions:

  • Column: A non-polar or mid-polarity column such as a DB-1ms or DB-5ms is recommended.

  • Carrier Gas: Helium.

  • Injector Temperature: 250-280°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: A general-purpose temperature program is recommended, for example:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10-15°C/min to 300°C.

    • Hold at 300°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to obtain mass spectra for library matching and identification.

Logical Relationship Diagram

Screening_Logic cluster_prep Sample Preparation cluster_direct Direct Analysis cluster_deriv Derivatization sample Seized Material (Tablet, Powder) dissolve Dissolve in Solvent sample->dissolve filter Filter dissolve->filter analysis_choice Analysis Pathway filter->analysis_choice direct_gcms Direct GC-MS Analysis analysis_choice->direct_gcms Without Derivatization deriv Silylation or Acylation analysis_choice->deriv With Derivatization deriv_gcms GC-MS Analysis of Derivative deriv->deriv_gcms

Caption: Logical Flow for Piperazine Screening.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of BZP and TFMPP in various biological matrices as described in Method 2.

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Extraction Efficiency (%)
BZP Plasma0 - 100.0040.01679 - 96
Urine0 - 100.0020.00890 - 108
Cell Culture Medium0 - 100.1560.31276 - 101
TFMPP Plasma0 - 100.0040.01679 - 96
Urine0 - 100.0020.00890 - 108
Cell Culture Medium0 - 100.3120.62576 - 101
Data sourced from Moreira P, et al. (2020)[6][7]

References

Application Notes and Protocols: In Vitro Assays Involving 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-(4-nitrophenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class. While extensive in vitro biological data for this specific molecule is not widely published, it serves as a crucial intermediate in the synthesis of various derivatives that have been evaluated for significant pharmacological activities. Research primarily points towards the exploration of its derivatives for antimicrobial and enzyme inhibitory properties.

These application notes provide detailed protocols for key in vitro assays where this compound and its analogues can be evaluated. The methodologies are based on established practices for screening piperazine-containing compounds. Included are protocols for assessing antibacterial activity and tyrosinase inhibition, reflecting the most promising therapeutic areas for this chemical scaffold.

Synthesis of this compound

The primary application of this compound is as a precursor in multi-step organic synthesis. One documented synthesis route involves the reaction of ethyl piperazine with 4-chloro nitrobenzene.[1][2] The resulting compound is often then used to generate further derivatives, for example, by reducing the nitro group to an aniline, which can then be further modified.[1][2]

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_derivatization Example Derivatization EP Ethyl Piperazine Product This compound EP->Product CNB 4-Chloro Nitrobenzene CNB->Product reagents + K2CO3, Methanol CNB->reagents Aniline 4-(4-Ethylpiperazin-1-yl)aniline Product->Aniline Reduction (Fe/HCl) reagents->Product FinalProduct Biologically Active Derivatives (e.g., Antibacterial Agents) Aniline->FinalProduct Further Synthesis

Caption: Synthetic pathway for this compound and its subsequent derivatization.

Application Note 1: Antibacterial Activity Screening

Piperazine derivatives have been widely investigated for their antimicrobial properties.[2][3][4][5] The following protocol describes the cup-plate agar diffusion method, a common and effective technique for preliminary in vitro screening of the antibacterial potential of synthetic compounds like this compound and its analogues.

Quantitative Data Summary for Piperazine Derivatives

While data for this compound is limited, related piperazine derivatives have shown varied antibacterial activity. The table below summarizes findings for compounds synthesized from a 1-(4-(4-nitro phenyl) piperazine-1-yl) precursor, demonstrating the potential of this scaffold. Note that compound 4d is the direct nitrophenyl derivative in this series.

Compound IDR-Group on PiperazineTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
4b 4-ethyl piperazine-1-ylE. coli2006[6]
4b 4-ethyl piperazine-1-ylK. pneumonia2006[6]
4b 4-ethyl piperazine-1-ylS. aureus2004[6]
4b 4-ethyl piperazine-1-ylB. subtilis2004[6]
4d 4-(4-nitro phenyl) piperazine-1-ylAll tested strainsAll concentrationsNo zone of inhibition[6]
Experimental Protocol: Cup-Plate Agar Diffusion Method

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a well (cup) containing the test compound diffused into an agar medium inoculated with a specific bacterium.[7][8][9]

1. Materials and Reagents:

  • Nutrient Broth

  • Nutrient Agar

  • Test compound (this compound)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)

  • Sterile Petri dishes, pipettes, and cork borer (or well cutter)

2. Procedure:

  • Prepare Inoculum: Culture the selected bacterial strains in Nutrient Broth at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Agar Plates: Autoclave Nutrient Agar and cool to 45-50°C. Pour the molten agar into sterile Petri dishes and allow it to solidify completely under aseptic conditions.

  • Inoculate Plates: Spread the prepared bacterial inoculum evenly over the surface of the agar plates using a sterile swab.

  • Create Wells: Use a sterile cork borer to cut uniform wells (e.g., 6-8 mm in diameter) in the inoculated agar.

  • Load Test Solutions:

    • Prepare stock solutions of the test compound and the standard antibiotic in DMSO.

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

    • Add the same volume of the standard antibiotic solution to another well (positive control).

    • Add the same volume of the solvent (DMSO) to a third well (negative control).

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Agar Surface with Bacteria A->C B Pour Nutrient Agar Plates B->C D Cut Wells in Agar C->D E Load Wells: 1. Test Compound 2. Positive Control 3. Negative Control D->E F Incubate at 37°C for 24 hours E->F G Measure Zone of Inhibition (mm) F->G H Compare Activity to Controls G->H

Caption: Experimental workflow for the cup-plate agar diffusion antibacterial assay.

Application Note 2: Tyrosinase Inhibition Assay

Nitrophenylpiperazine derivatives have recently been identified as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis.[7][10] Inhibiting this enzyme is a primary strategy for developing treatments for hyperpigmentation disorders. This protocol outlines a colorimetric in vitro assay to determine the tyrosinase inhibitory activity of test compounds.

Quantitative Data Summary for Nitrophenylpiperazine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of synthesized 4-nitrophenylpiperazine derivatives, highlighting the potential of this chemical class as tyrosinase inhibitors.[7]

Compound IDR-Group% Inhibition at 100 µMIC50 (µM)Reference
4a Phenyl35.8 ± 3.24174.71[7]
4l Indole-72.55[7][10]
Kojic Acid (Positive Control)-17.76[11]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.[1][12][13][14]

1. Materials and Reagents:

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Mushroom Tyrosinase (e.g., 1000 units/mL stock in cold phosphate buffer)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)

  • Test compound (this compound) dissolved in DMSO

  • Kojic Acid (positive control) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Solutions: Create serial dilutions of the test compound and Kojic acid at various concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay wells is below 1% to prevent solvent interference.

  • Plate Setup (in a 96-well plate):

    • Test Wells: Add 120 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase enzyme solution.

    • Positive Control Wells: Add 120 µL of phosphate buffer, 20 µL of the Kojic acid dilution, and 20 µL of the tyrosinase enzyme solution.

    • Enzyme Control (100% Activity): Add 140 µL of phosphate buffer (with equivalent DMSO concentration) and 20 µL of the tyrosinase enzyme solution.

    • Blank Well: Add 160 µL of phosphate buffer.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the reaction rate of the enzyme control and V_sample is the rate with the test compound).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Tyrosinase_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis A Prepare serial dilutions of Test Compound & Control B Add Buffer, Compound/Control, and Tyrosinase Enzyme A->B C Pre-incubate plate at 37°C for 10 min B->C D Initiate reaction by adding L-DOPA substrate C->D E Measure Absorbance (475 nm) kinetically for 20-30 min D->E F Calculate Reaction Rates (Slopes) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

References

Application Notes and Protocols: Antimicrobial and Antifungal Screening of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the antimicrobial and antifungal screening of piperazine derivatives. It includes a summary of quantitative activity data from recent studies, detailed experimental protocols for key screening assays, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Quantitative Activity Data of Piperazine Derivatives

Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several reported piperazine derivatives against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound Class/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
N,N′-disubstituted piperazines (Compound 4)16->256-[1]
N,N′-disubstituted piperazines (Compound 6c)16-8-[1]
N,N′-disubstituted piperazines (Compound 6d)161616-[1]
N,N′-disubstituted piperazines (Compound 7b)-16--[1]
1-(4-nitrophenyl)piperazine derivatives15.4 - 15.0---[2]
Mannich Bases (Compound 8)125-500-125-500-[3]
Mannich Bases (Compound 9)250125--[3]

Note: '-' indicates data not reported in the cited source.

Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)

Compound Class/DerivativeCandida albicans (Yeast)Aspergillus niger (Mold)Aspergillus flavus (Mold)Reference
Chalcone derivatives (Compound D2)---[4]
Piperazine-modified Ketoconazole (Compound 5)--24x more potent than Ketoconazole[5]
Mannich Bases (Compound 8)0.49 (vs. C. parapsilosis)--[3]
Mannich Bases (Compound 9)0.98 (vs. C. parapsilosis)--[3]

Note: Some studies report activity against other fungal species or provide qualitative results not suitable for this table. Chalcone derivatives showed significant activity against plant fungi like Rhizoctonia solani.[4]

Experimental Workflows

Visualizing the experimental process is key to understanding and executing protocols efficiently. The following diagrams, generated using Graphviz, illustrate the logical flow of antimicrobial and antifungal screening.

G cluster_prep Preparation cluster_screening Screening Cascade cluster_analysis Analysis Compound Piperazine Derivative Library Primary Primary Screening (e.g., Agar Disk Diffusion) Compound->Primary Strains Bacterial & Fungal Strains Strains->Primary Media Prepare Culture Media (MHA, RPMI, etc.) Media->Primary Active Identify Active 'Hits' Primary->Active Secondary Secondary Screening (Broth Microdilution for MIC) Potent Identify Potent Compounds (Low MIC) Secondary->Potent Tertiary Tertiary Screening (MBC / MFC Determination) Cidal Determine Bactericidal/ Fungicidal Activity Tertiary->Cidal Active->Secondary Potent->Tertiary

Caption: High-level workflow for antimicrobial and antifungal screening.

G A Prepare 2-fold serial dilutions of piperazine derivative in a 96-well plate using appropriate broth. C Add microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls. A->C B Prepare standardized microbial inoculum (0.5 McFarland standard). B->C D Incubate plate under appropriate conditions (e.g., 35-37°C for 18-24 hours). C->D E Visually or spectrophotometrically assess turbidity in each well. D->E F Determine MIC: The lowest concentration with no visible growth. E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G A Select wells from the completed MIC assay at and above the MIC (no visible growth). B Aliquot a standard volume (e.g., 10-20 µL) from each selected well. A->B C Spot-plate or spread the aliquot onto a fresh, drug-free agar plate. B->C D Incubate the agar plate under appropriate growth conditions. C->D E Count the number of Colony Forming Units (CFUs) on each spot/plate. D->E F Determine MBC/MFC: Lowest concentration that kills ≥99.9% of the initial inoculum. E->F

Caption: Workflow for MBC and MFC determination.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and comparable data.[6] The following sections provide detailed methodologies for key in vitro screening assays.

Protocol 1: Media and Reagent Preparation

A. Mueller-Hinton Medium (for Bacteria)

  • Mueller-Hinton Broth (MHB):

    • Suspend 21 g of dehydrated MHB powder in 1 L of distilled water.[1]

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[7]

    • Dispense into flasks or tubes as desired.

    • Sterilize by autoclaving at 121°C for 15 minutes.[7]

    • Allow to cool to room temperature before use. The final pH should be 7.3 ± 0.1 at 25°C.[7]

  • Mueller-Hinton Agar (MHA):

    • Suspend 38 g of dehydrated MHA powder in 1 L of distilled water.[8]

    • Heat with frequent agitation and boil for 1 minute to completely dissolve the medium.[9]

    • Sterilize by autoclaving at 121°C for 15 minutes.[9]

    • Cool the medium to 45-50°C in a water bath.

    • Pour the molten agar into sterile petri dishes on a level surface to a uniform depth (e.g., 4 mm).

    • Allow the agar to solidify at room temperature and store at 2-8°C.[9]

B. RPMI-1640 Medium (for Fungi)

  • Dissolve 10.4 g of RPMI-1640 powder (with L-glutamine, without sodium bicarbonate) in 900 mL of distilled water.

  • Add 34.53 g of MOPS (3-(N-morpholino)propanesulfonic acid) buffer.[2]

  • Adjust the pH to 7.0 at 25°C using 1M NaOH.[2]

  • Add distilled water to bring the final volume to 1 L.

  • Sterilize the medium by filtration through a 0.22 µm membrane filter.[10]

  • Store at 4°C until use.

Protocol 2: Agar Disk Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity.

  • Procedure:

    • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure even growth.[11]

    • Disk Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the piperazine derivative onto the inoculated agar surface. Gently press the discs to ensure complete contact.

    • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or as required for fungi.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the organism to the compound.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Procedure:

    • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (MHB for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12. Add 100 µL of the piperazine derivative stock solution (at twice the desired highest final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (inoculum, no compound), and column 12 serves as the sterility control (broth only).

    • Inoculum Preparation: Prepare a microbial inoculum as described for the disk diffusion assay, then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[12]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13]

  • Procedure:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-20 µL) from each of these clear wells onto a fresh, drug-free agar plate (e.g., MHA or Sabouraud Dextrose Agar).[14][15]

    • Also, plate a sample from the positive growth control well to confirm the initial inoculum count.

    • Incubate the plates at the appropriate temperature until growth is visible in the control culture (typically 24-48 hours).

  • Interpretation of Results:

    • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).[13]

    • The relationship between MIC and MBC/MFC can indicate whether a compound is static (inhibits growth; MBC/MIC > 4) or cidal (kills the organism; MBC/MIC ≤ 4).[3]

References

Application Notes and Protocols: 1-Ethyl-4-(4-nitrophenyl)piperazine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utility of 1-Ethyl-4-(4-nitrophenyl)piperazine as a key intermediate in the development of pharmacologically active compounds. The following sections include experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a piperazine ring substituted with an ethyl group and a nitrophenyl moiety, allows for versatile chemical modifications. The primary application of this intermediate lies in its conversion to 4-(4-aminophenyl)-1-ethylpiperazine through the reduction of the nitro group. This resulting aniline derivative serves as a crucial precursor for the synthesis of a variety of drug candidates, including kinase inhibitors and compounds with potential antimicrobial activity.

Synthesis of this compound and its Amino Derivative

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-ethylpiperazine and an activated nitroaromatic compound, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished via catalytic hydrogenation.

Quantitative Data for Synthesis
StepReactionReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1N-Arylation1-Ethylpiperazine, 4-FluoronitrobenzeneK₂CO₃DMF202~98>95
2Nitro ReductionThis compoundRaney NickelMethanol257>90>98
Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 1-methyl-4-(4-nitrophenyl)piperazine.

Materials:

  • 1-Ethylpiperazine

  • 4-Fluoronitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Cold Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of 4-fluoronitrobenzene (1 equivalent) in DMF, add 1-ethylpiperazine (1 equivalent) and potassium carbonate (3 equivalents).

  • Stir the reaction mixture at room temperature (20°C) for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry it in an oven at 80°C for 2 hours to yield this compound.

Step 2: Synthesis of 4-(4-Aminophenyl)-1-ethylpiperazine

This protocol describes a general procedure for the reduction of the nitro group using Raney Nickel.

Materials:

  • This compound

  • Raney Nickel (catalyst)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, prepare a suspension of this compound (1 equivalent) in methanol.

  • Carefully add a catalytic amount of Raney Nickel to the suspension.

  • Stir the mixture at room temperature (25°C) under a hydrogen atmosphere.

  • Monitor the reaction for 7 hours or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-Aminophenyl)-1-ethylpiperazine.

Application in the Synthesis of Kinase Inhibitors: The Case of Infigratinib

The 4-(4-aminophenyl)-1-ethylpiperazine intermediate is a key component in the synthesis of complex drug molecules. For instance, a structurally similar core is utilized in the synthesis of Infigratinib, a selective fibroblast growth factor receptor (FGFR) kinase inhibitor.

Experimental and Synthetic Workflows

The following diagram illustrates the general synthetic workflow from the starting materials to the key amino intermediate, which is a precursor for further drug synthesis.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction 1-Ethylpiperazine 1-Ethylpiperazine Reaction1 Nucleophilic Aromatic Substitution 1-Ethylpiperazine->Reaction1 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (Raney Nickel, H₂) Intermediate->Reaction2 Final_Product 4-(4-Aminophenyl)-1-ethylpiperazine Reaction2->Final_Product Drug_Synthesis Active Pharmaceutical Ingredient (API) Final_Product->Drug_Synthesis Precursor for Drug Synthesis cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type & T-type Calcium Channels Contraction Muscle Contraction & Vasoconstriction Ca_channel->Contraction Activates Relaxation Muscle Relaxation & Vasodilation Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Migraine Migraine Symptoms Contraction->Migraine Relief Alleviation of Migraine Relaxation->Relief Lomerizine Lomerizine Lomerizine->Ca_channel Blocks

Application Notes and Protocols for Nitrophenylpiperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazines (NPPs) are a versatile class of chemical compounds extensively utilized in drug discovery and development. The unique structural features of the nitrophenyl and piperazine moieties allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. NPP derivatives have shown significant potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This document provides detailed experimental protocols and application notes for working with nitrophenylpiperazines, covering their synthesis, handling, and characterization in key biochemical and cell-based assays.

Safety, Handling, and Storage

Proper handling and storage of nitrophenylpiperazine compounds are crucial to ensure researcher safety and maintain compound integrity.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2][3]

  • Ventilation : Handle nitrophenylpiperazine powders and solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Contact Avoidance : Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][4]

  • Storage : Store nitrophenylpiperazine compounds in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][2] Keep containers tightly closed.[1][2]

  • Disposal : Dispose of waste containing nitrophenylpiperazines as hazardous chemical waste in accordance with local, regional, and national regulations.[1]

Synthesis and Characterization

A general method for the synthesis of nitrophenylpiperazine derivatives involves the N-arylation of a piperazine derivative with a substituted nitrobenzene.

General Synthesis Protocol for 4-Nitrophenylpiperazine Derivatives[5]

This protocol describes a one-pot synthesis method.

  • A mixture of 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 mmol), a benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs₂CO₃, 1.3 mmol) in dimethylformamide (DMF, 5 ml) is stirred at 80 °C for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into water.

  • The resulting precipitate is filtered and dried to yield the final product.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure of the synthesized compounds.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule.[5]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compounds. For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can enhance UV detection.[6]

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compounds.

Application 1: Tyrosinase Inhibition for Hyperpigmentation Disorders

Nitrophenylpiperazine derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[5][7][8] This makes them promising candidates for the treatment of hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibitory Activity
Compound IDR Group% Inhibition at 100 µMIC50 (µM)
4a Phenyl35.8 ± 3.24174.71
4k 3-PyridineNot specified82.68
4l IndoleNot specified72.55
Kojic Acid (Reference)Not specified16.67

Data adapted from Asadi et al., 2024.[5]

Experimental Protocol: Tyrosinase Inhibitory Assay[8]

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

  • Reagents :

    • Mushroom tyrosinase (500 U/ml in phosphate buffer)

    • L-DOPA (substrate)

    • Phosphate buffer (50 mM, pH 6.8)

    • Test compounds dissolved in DMSO

  • Procedure :

    • In a 96-well microplate, add 160 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of mushroom tyrosinase solution.

    • Pre-incubate the mixture for a specified time.

    • Initiate the reaction by adding 10 µL of L-DOPA solution.

    • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Melanin Synthesis Inhibition

Melanin_Synthesis_Inhibition cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps NPP Nitrophenylpiperazine Derivative (e.g., 4l) Tyrosinase Tyrosinase NPP->Tyrosinase Inhibits (Mixed-type)

Caption: Inhibition of the melanin synthesis pathway by nitrophenylpiperazine derivatives.

Application 2: Modulation of G-Protein Coupled Receptors (GPCRs)

Arylpiperazine derivatives, including those with a nitrophenyl group, are known to interact with a variety of GPCRs, such as dopamine, serotonin, and adrenergic receptors.[8][9][10] This makes them valuable scaffolds for developing drugs for neurological and cardiovascular disorders.

Quantitative Data: GPCR Binding Affinities
Compound ClassReceptor TargetLigand/DerivativeBinding Affinity (Ki, nM)
Nitrophenylpiperazine Analog Dopamine D3Compound 6a1.4 ± 0.21
Nitrophenylpiperazine Analog Dopamine D2Compound 6a> 500
Quipazine Buspirone Analog Serotonin Transporter (SERT)Compound 11High Affinity (qualitative)
Arylpiperazine Derivative α1-AdrenoceptorCompound 52.1
Arylpiperazine Derivative α2-AdrenoceptorCompound 5128.2

Data adapted from multiple sources.[2][8][9][11]

Experimental Protocol: Radioligand Binding Assay[5][12]

This protocol is a general method for determining the binding affinity of a test compound to a specific receptor.

  • Materials :

    • Cell membranes expressing the target receptor (e.g., from transfected HEK293 or CHO cells).

    • Radioligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors).

    • Test compound (nitrophenylpiperazine derivative).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis :

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: GPCR Functional Assays

GPCR_Functional_Assay_Workflow start Start: Cell Culture (GPCR-expressing cells) seed Seed cells in assay plates start->seed incubate Incubate overnight seed->incubate dye_load Load cells with fluorescent dye (e.g., Fluo-8 AM) incubate->dye_load For Ca²⁺ flux compound_add Add Nitrophenylpiperazine Compound incubate->compound_add For cAMP dye_load->compound_add stimulate Stimulate with Agonist (for antagonist assay) compound_add->stimulate read Measure Signal (e.g., Fluorescence, Luminescence) stimulate->read analyze Data Analysis (EC50 / IC50 determination) read->analyze end End analyze->end

Caption: General workflow for cell-based GPCR functional assays.

Experimental Protocol: cAMP Accumulation Assay[13][14][15]

This assay is used for GPCRs that couple to Gs or Gi proteins, modulating the levels of cyclic AMP (cAMP).

  • Materials :

    • Cells expressing the target GPCR.

    • Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

    • A known agonist for the target receptor.

    • Test compound (nitrophenylpiperazine derivative).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).

  • Procedure (Gs-coupled receptor, antagonist mode) :

    • Seed the cells in a 384-well plate and incubate overnight.

    • Remove the culture medium and add the assay buffer containing the PDE inhibitor.

    • Add serial dilutions of the test compound and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add the agonist at a concentration that produces approximately 80% of its maximal response (EC80).

    • Incubate for the optimal stimulation time (e.g., 30 minutes).

    • Lyse the cells and detect the accumulated cAMP according to the kit manufacturer's protocol.

  • Data Analysis :

    • Generate a dose-response curve by plotting the cAMP signal against the concentration of the test compound.

    • Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP production.

Signaling Pathway: Gs and Gq Coupled GPCRs

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway Agonist_Gs Agonist GPCR_Gs GPCR (e.g., A2B) Agonist_Gs->GPCR_Gs Gs Gs GPCR_Gs->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates Response_Gs Cellular Response PKA->Response_Gs NPP_Gs NPP Antagonist NPP_Gs->GPCR_Gs blocks Agonist_Gq Agonist GPCR_Gq GPCR Agonist_Gq->GPCR_Gq Gq Gq GPCR_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Response_Gq Cellular Response PKC->Response_Gq NPP_Gq NPP Modulator NPP_Gq->GPCR_Gq modulates

Caption: Common GPCR signaling pathways modulated by nitrophenylpiperazines.

Conclusion

Nitrophenylpiperazines represent a privileged scaffold in medicinal chemistry with demonstrated activity against a range of important biological targets. The experimental protocols and data presented here provide a foundation for researchers to effectively synthesize, characterize, and evaluate these compounds in relevant biochemical and cellular assays. By understanding their interactions with targets such as tyrosinase and various GPCRs, the development of novel therapeutics based on the nitrophenylpiperazine core can be significantly advanced.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine. The information is designed to help overcome common experimental challenges and improve reaction yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the synthesis of this compound, typically performed via a nucleophilic aromatic substitution (SNAr) reaction, can be attributed to several factors. A systematic evaluation of your reaction parameters is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the reaction duration or moderately increasing the temperature.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for an efficient reaction rate.

    • Troubleshooting: While many SNAr reactions proceed at room temperature, heating can significantly increase the rate. A temperature range of 80-120°C is often effective for N-arylation reactions.[2] However, excessively high temperatures can lead to byproduct formation.

  • Inefficient Base: The choice and amount of base are critical for deprotonating the piperazine nitrogen, thus activating it as a nucleophile.

    • Troubleshooting: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] Ensure the base is anhydrous, as water can interfere with the reaction.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and mediating the reaction.

    • Troubleshooting: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[4][5] Toluene can also be a suitable solvent.[3]

  • Moisture in the Reaction: The presence of water can hydrolyze the aryl halide and deactivate the base.

    • Troubleshooting: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: How can I minimize the formation of the N,N'-bis-arylated piperazine byproduct?

Answer:

The formation of 1,4-bis(4-nitrophenyl)piperazine is a common side reaction when reacting piperazine derivatives with aryl halides.[6] Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.

Strategies to Promote Mono-N-Arylation:

  • Stoichiometry Control: Using an excess of N-ethylpiperazine relative to the 4-halonitrobenzene can statistically favor the formation of the mono-substituted product. A molar ratio of 1.5 to 2.0 equivalents of N-ethylpiperazine to 1 equivalent of the aryl halide is a good starting point.

  • Slow Addition of Aryl Halide: Adding the 4-halonitrobenzene solution dropwise to the reaction mixture containing N-ethylpiperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stopping the reaction as soon as the 4-halonitrobenzene has been consumed can prevent the slower formation of the bis-arylated byproduct.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the potential presence of unreacted starting materials and byproducts. A combination of techniques is often most effective.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.[7] This helps to remove water-soluble impurities and inorganic salts. The precipitate can then be collected by filtration.

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous mixture using an organic solvent such as ethyl acetate or chloroform.[3][7] The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Recrystallization: Recrystallization is an effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of solvents like methanol/ethyl acetate.[3][8][9]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel is recommended.[7] A solvent system of hexane and ethyl acetate in a gradient elution is often effective for separating the desired product from impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting N-ethylpiperazine with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base and a suitable solvent.[2][3]

Q2: Which is a better starting material: 4-fluoronitrobenzene or 4-chloronitrobenzene?

In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I.[10] This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. Therefore, 4-fluoronitrobenzene is typically more reactive and may allow for milder reaction conditions.

Q3: What is the role of the base in this synthesis?

The base, commonly a carbonate like K₂CO₃ or an inorganic hydroxide like NaOH, is essential to deprotonate the secondary amine of the N-ethylpiperazine. This generates a more potent nucleophile that can readily attack the electron-deficient aromatic ring of the 4-halonitrobenzene.

Q4: Can this reaction be performed in water?

While traditionally carried out in polar aprotic solvents, recent advancements have shown that SNAr reactions can be successfully performed in water using micellar catalysis with surfactants like TPGS-750-M.[4][5] This offers a more environmentally friendly alternative to conventional organic solvents.

Q5: Are there alternative synthetic methods to the SNAr reaction?

Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be an alternative for synthesizing aryl piperazines.[6] This method is particularly useful for less reactive aryl halides. However, it requires a palladium catalyst and specific ligands, which may add to the cost and complexity of the synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for N-Arylation of Piperazine Derivatives

Aryl HalidePiperazine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N,N-bis(2-chloroethyl)-4-nitroanilinep-AnisidineNaOHDMF1002487[3]
N,N-bis(2-chloroethyl)-4-nitroanilinep-AnisidineNaOHTolueneReflux2488.5[3]
p-Chloronitrobenzene1-(4-methoxyphenyl)piperazineK₂CO₃1-Butanol1202937[11]
4-FluoronitrobenzeneN-ethylpiperazineK₂CO₃DMSORoom Temp10High (not specified)Inferred from general methods

Note: The yields are as reported in the literature for similar N-arylation reactions. Actual yields for the synthesis of this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via SNAr Reaction

This protocol is a generalized procedure based on common practices for SNAr reactions.

Materials:

  • 4-Fluoronitrobenzene

  • N-Ethylpiperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate (1.1 equivalents).

  • Add anhydrous DMSO to the flask to create a slurry.

  • To this slurry, add N-ethylpiperazine (1.0 equivalents).

  • In a separate flask, dissolve 4-fluoronitrobenzene (1.0 equivalents) in a minimal amount of anhydrous DMSO.

  • Slowly add the 4-fluoronitrobenzene solution to the stirring mixture of N-ethylpiperazine and potassium carbonate at room temperature.

  • Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (disappearance of the 4-fluoronitrobenzene spot on TLC), pour the reaction mixture into a beaker containing ice-cold water.

  • A yellow precipitate of the crude product should form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

SNAr_Mechanism reagents 4-Fluoronitrobenzene + N-Ethylpiperazine intermediate Meisenheimer Complex (Anionic Sigma Complex) reagents->intermediate Nucleophilic Attack base Base (e.g., K₂CO₃) base->reagents Deprotonation of Piperazine product This compound intermediate->product Loss of Leaving Group (Rearomatization) leaving_group Fluoride Ion (F⁻)

Caption: SNAr reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion extend_time Extend reaction time or increase temperature check_completion->extend_time No check_reagents Are reagents and solvents anhydrous? check_completion->check_reagents Yes extend_time->check_reagents use_anhydrous Use anhydrous conditions and inert atmosphere check_reagents->use_anhydrous No check_base Is the base strong enough? check_reagents->check_base Yes use_anhydrous->check_base change_base Switch to a stronger base (e.g., K₂CO₃, NaOH) check_base->change_base No check_stoichiometry Is there an excess of N-ethylpiperazine? check_base->check_stoichiometry Yes change_base->check_stoichiometry adjust_stoichiometry Use 1.5-2.0 eq. of N-ethylpiperazine check_stoichiometry->adjust_stoichiometry No purification_issue Consider purification losses check_stoichiometry->purification_issue Yes adjust_stoichiometry->purification_issue

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-4-(4-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Based on the common synthesis route involving the reaction of 4-fluoronitrobenzene and N-ethylpiperazine, the primary impurities may include:

  • Unreacted starting materials: 4-Fluoronitrobenzene and N-ethylpiperazine.

  • Side products: Bis(4-nitrophenyl)piperazine, which can form if the piperazine nitrogen reacts twice. Other related N-arylpiperazines may also be present depending on the purity of the starting materials.[1]

  • Solvent residues: Residual high-boiling solvents used in the synthesis, such as DMSO.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For crude material with minor impurities, recrystallization is often a good first choice. For more complex mixtures, column chromatography provides superior separation.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the desired product from its impurities. The purity is calculated based on the relative peak areas in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the compound and identify the presence of impurities by comparing the spectra of the purified sample with that of a known standard or theoretical values.

  • Melting Point Analysis: A sharp and well-defined melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent may be too non-polar, or the solution is cooling too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.Try a more polar solvent or a solvent mixture. Ensure the solution cools slowly and undisturbed. If impurities are high, consider a preliminary purification by column chromatography.
No crystals form upon cooling. The solution may be too dilute (too much solvent was used), or the compound is highly soluble in the cold solvent.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If the compound is still soluble, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.
Low recovery of the purified compound. Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] The filtrate can be concentrated to obtain a second crop of crystals.[3]
Colored impurities remain in the crystals. The colored impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3][4]
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal. The column may be overloaded with the crude sample.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for N-arylpiperazines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Reduce the amount of crude material loaded onto the column.
Peak tailing of the product. This compound is a basic compound and can interact strongly with the acidic silica gel stationary phase.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel and improve the peak shape.[5]
Product does not elute from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent system (gradient elution). For example, start with a low percentage of a polar solvent and gradually increase its concentration.
Cracking of the silica gel bed. Improper packing of the column or rapid changes in solvent polarity can cause the silica bed to crack, leading to poor separation.Pack the column carefully using a slurry method to ensure a homogenous bed.[6] When running a gradient, ensure the change in solvent polarity is gradual.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (Crude)Final PurityYieldNotes
Recrystallization ~85%>98%70-85%Effective for removing minor impurities. Yield can be optimized by minimizing the amount of hot solvent used.
Column Chromatography ~85%>99.5%60-75%More effective for complex mixtures. Yield may be lower due to losses on the column.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar N-arylpiperazine compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system by performing thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, bubble-free bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial, least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr mp Melting Point recrystallization->mp column_chromatography->hplc column_chromatography->nmr column_chromatography->mp end Pure Product hplc->end nmr->end mp->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery colored_product Colored Product start->colored_product solution_oiling Use more polar solvent Slow cooling Pre-purify if high impurity oiling_out->solution_oiling solution_no_crystals Concentrate solution Add anti-solvent no_crystals->solution_no_crystals solution_low_recovery Use minimum hot solvent Wash with ice-cold solvent low_recovery->solution_low_recovery solution_colored Use activated charcoal colored_product->solution_colored

Caption: Troubleshooting logic for common recrystallization problems.

References

Overcoming solubility issues with 1-Ethyl-4-(4-nitrophenyl)piperazine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 1-Ethyl-4-(4-nitrophenyl)piperazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the synthesis procedure and data for similar compounds, the recommended starting solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological assays, it is crucial to use a stock solution in an organic solvent at a high concentration and then dilute it into the aqueous assay medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental results (typically <1%).

Q3: The compound is precipitating in my aqueous buffer. What can I do?

A3: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer. However, be cautious as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

  • Use a different co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol or methanol.

  • Adjust the pH: The piperazine moiety in the compound is basic. Therefore, adjusting the pH of your buffer to be more acidic might increase its solubility. However, ensure the pH is compatible with your experimental system.

  • Utilize solubilizing agents: Incorporating surfactants (e.g., Tween-80, Triton X-100) or cyclodextrins into your buffer can help to increase the solubility of hydrophobic compounds.

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle heating can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to perform a stability test to ensure that heating does not affect the integrity of this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound will not dissolve in the chosen organic solvent. The compound may have very low solubility in that specific solvent.Try a stronger organic solvent such as DMSO or DMF. Gentle warming and vortexing may also help.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has reached its solubility limit in the final buffer.Lower the final concentration of the compound. Increase the percentage of co-solvent in the final solution, if permissible for the experiment.
Precipitation occurs over time during the experiment. The compound is not stable in the aqueous solution at that concentration and temperature.Prepare fresh dilutions immediately before use. Consider using a stabilizing agent like a surfactant or cyclodextrin.
Inconsistent results between experiments. Variability in the dissolution of the compound.Ensure the compound is fully dissolved in the stock solution before each use. Use a consistent protocol for preparing working solutions.
Cell death or altered cell morphology observed in control wells (vehicle control). The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level (typically ≤0.5% for most cell lines).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 235.28 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.35 mg of this compound and place it in a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Dilution in Aqueous Buffer for Cell-Based Assays

This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer for cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium or desired aqueous buffer

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize precipitation. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer (resulting in a 100 µM solution with 1% DMSO).

    • Add 10 µL of this 100 µM intermediate solution to 90 µL of the aqueous buffer in the well of a 96-well plate to get the final 10 µM concentration.

  • Mix thoroughly by gentle pipetting.

  • Use the freshly prepared dilutions immediately in your experiment.

Data Presentation

Table 1: Recommended Solvents and General Solubility Enhancement Strategies

Solvent/StrategyRecommendation/Starting ConcentrationNotes
Primary Solvents
Dimethyl sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.
Co-solvents
EthanolModerateCan be used as a co-solvent in aqueous solutions.
MethanolModerateAnother potential co-solvent.
Solubility Enhancers
Tween-800.01% - 0.1% (w/v)A non-ionic surfactant that can improve solubility in aqueous media.
Triton X-1000.01% - 0.1% (w/v)Another common non-ionic surfactant.
β-Cyclodextrins1-10 mMCan form inclusion complexes to enhance aqueous solubility.
pH Adjustment
Acidic Buffer (e.g., pH 5-6.5)As tolerated by the experimentThe basic piperazine moiety may be protonated at lower pH, increasing solubility.

Visualizations

Experimental Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Solubility Assessment A Weigh Compound B Add Solvent (e.g., DMSO) A->B C Vortex/Sonicate B->C D Prepare Serial Dilutions in Solvent C->D E Add Dilutions to Aqueous Buffer D->E Test various concentrations F Incubate at RT E->F G Visual Inspection for Precipitation F->G H Quantify Soluble Fraction (e.g., HPLC) G->H

Caption: A general workflow for systematically testing the solubility of this compound.

Hypothetical Signaling Pathway Inhibition

Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activity of some nitrophenylpiperazine derivatives as tyrosinase inhibitors. The specific mechanism of this compound has not been confirmed.

G cluster_0 Melanogenesis Pathway Tyrosinase Tyrosinase (Enzyme) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_DOPA L-DOPA L_DOPA->Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Further Reactions Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Hypothetical inhibition of the tyrosinase enzyme in the melanin synthesis pathway.

References

Common side reactions in the synthesis of nitrophenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitrophenylpiperazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of nitrophenylpiperazines, focusing on side reactions and yield optimization.

Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, leading to a low yield of the desired mono-substituted nitrophenylpiperazine. What is this byproduct and how can I prevent it?

Answer: The most common side reaction in the synthesis of nitrophenylpiperazines is the formation of the 1,4-disubstituted (or N,N'-bis-arylated) piperazine. This occurs because after the first nitrogen atom of the piperazine ring is arylated, the second nitrogen atom remains nucleophilic and can react with another molecule of the nitroaryl halide.

Troubleshooting Strategies to Favor Mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the nitroaryl halide statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.

  • Slow Addition of Electrophile: Adding the nitroaryl halide solution dropwise to the reaction mixture, especially at lower temperatures, helps to maintain a low concentration of the electrophile, thereby minimizing the chance of a second substitution on the already-formed mono-arylated product.[1]

  • Protecting Group Strategy: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group "blocks" one nitrogen atom, ensuring that the arylation occurs only at the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions.[1]

  • Control of Reaction Temperature: Monitor the reaction by TLC or LC-MS. High temperatures can sometimes favor the formation of the di-substituted product. Optimizing the temperature to the minimum required for the mono-substitution to proceed can improve selectivity.[1]

Question 2: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes?

Answer: Low yields in the Buchwald-Hartwig amination for this synthesis can be attributed to several factors related to the catalyst system and reaction conditions.

Troubleshooting Buchwald-Hartwig Amination:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For N-arylation of piperazines, sterically hindered biaryl phosphine ligands are often effective. If your yield is low, consider screening different ligands.

  • Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting materials (which can be an issue with nitro-aromatics), switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.

  • Solvent Effects: The insolubility of reagents is a common reason for reaction failure. Toluene, dioxane, and THF are frequently used. If you observe poor solubility, a more polar solvent might be necessary. Ensure all reagents are adequately dissolved at the reaction temperature.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. While the reactions are not extremely sensitive, ensuring the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent catalyst deactivation.

Quantitative Data Summary

The selectivity of the arylation of piperazine is highly dependent on the stoichiometry of the reactants. The following table summarizes the impact of the piperazine-to-electrophile ratio on the formation of mono- and di-substituted products.

ElectrophilePiperazine EquivalentsMono-substituted Yield (%)Di-substituted Yield (%)
1-chloro-4-nitrobenzene1.0Low to ModerateHigh
1-chloro-4-nitrobenzene5.0 - 10.0HighLow to None
N-Boc-piperazine (1.2 eq)1.0>95 (before deprotection)0

Note: Yields are representative and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Protocol 1: Selective Mono-N-arylation of Piperazine using an Excess

This protocol aims to maximize the yield of 1-(4-nitrophenyl)piperazine by using an excess of the piperazine nucleophile.

Materials:

  • 1-chloro-4-nitrobenzene (1.0 eq)

  • Piperazine (10.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the solution.

  • Slowly add a solution of 1-chloro-4-nitrobenzene in acetonitrile to the mixture at room temperature over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-arylated product.

Protocol 2: Mono-N-arylation using N-Boc-piperazine

This protocol ensures mono-substitution by using a mono-protected piperazine.

Materials:

  • 1-chloro-4-nitrobenzene (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 1-chloro-4-nitrobenzene, N-Boc-piperazine, and sodium tert-butoxide.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of toluene.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-1-(4-nitrophenyl)piperazine.

  • The Boc-protecting group can then be removed by standard methods (e.g., treatment with trifluoroacetic acid in dichloromethane).

Visualized Workflows and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of nitrophenylpiperazine often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, especially when using nitro-activated aryl halides. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products R1 Piperazine (Nucleophile) Intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) R1->Intermediate Nucleophilic Attack R2 1-Chloro-4-nitrobenzene (Electrophile) R2->Intermediate P1 1-(4-Nitrophenyl)piperazine (Mono-substituted Product) P2 1,4-Bis(4-nitrophenyl)piperazine (Di-substituted Side Product) P1->P2 Further Reaction with 1-Chloro-4-nitrobenzene Intermediate->P1 Elimination of Cl- Control Control Strategies Control->P1 Favors Control->P2 Minimizes

Caption: SNAr mechanism for nitrophenylpiperazine synthesis and the point of side product formation.

Troubleshooting Logic for Low Mono-substitution Yield

This diagram outlines a logical workflow for troubleshooting low yields of the desired mono-substituted product.

Troubleshooting_Workflow Start Low Yield of Mono-substituted Product Check_Stoichiometry Check Piperazine/ Aryl Halide Ratio Start->Check_Stoichiometry Increase_Piperazine Increase Piperazine (5-10 equivalents) Check_Stoichiometry->Increase_Piperazine Ratio < 5:1 Use_Protecting_Group Use Mono-protected Piperazine (e.g., N-Boc) Check_Stoichiometry->Use_Protecting_Group For Max Control Check_Addition Review Electrophile Addition Method Check_Stoichiometry->Check_Addition Ratio ≥ 5:1 Increase_Piperazine->Check_Addition End Yield Optimized Use_Protecting_Group->End Slow_Addition Implement Slow/Dropwise Addition at Low Temp Check_Addition->Slow_Addition Addition was rapid Check_Addition->End Addition was slow Slow_Addition->End

Caption: A troubleshooting workflow for addressing the formation of di-substituted byproducts.

References

Technical Support Center: Optimizing N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the N-arylation of piperazine, a critical reaction in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of piperazine in a direct question-and-answer format.

Question 1: Why is my Buchwald-Hartwig N-arylation reaction yield consistently low or failing entirely?

Answer: Low to non-existent yields in Buchwald-Hartwig aminations of piperazine can stem from several factors related to the catalyst, reagents, or general reaction conditions. A systematic approach to troubleshooting is essential.[1][2][3]

  • Catalyst & Ligand Issues: The choice of palladium precursor and phosphine ligand is critical and substrate-dependent.[2][3] An inactive catalyst is a common cause of failure. The active Pd(0) species may not be forming correctly from a Pd(II) precatalyst, or the chosen ligand may be inappropriate for the specific aryl halide.[3] For instance, electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands like RuPhos or XPhos.[1][3]

  • Inappropriate Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can cause decomposition of sensitive starting materials.[1][2] If decomposition is suspected, switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended.[1][2]

  • Solvent & Solubility: Poor solubility of reagents at the reaction temperature is a frequent reason for failure.[3] Toluene, dioxane, and THF are standard solvents.[1][2] If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[1]

  • Suboptimal Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[3][4] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation.[1]

  • Atmosphere Control: While the reaction is not extremely sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst from deactivation.[3]

Troubleshooting Decision Tree for Low Yield

G start Low / No Yield cat_check Check Catalyst System start->cat_check base_check Evaluate Base start->base_check cond_check Assess Conditions start->cond_check ligand Screen Ligands (e.g., RuPhos, XPhos) cat_check->ligand precatalyst Check Precatalyst (Pd(0) vs Pd(II)) cat_check->precatalyst inert Ensure Inert Atmosphere cat_check->inert base_strength Switch to Weaker Base? (e.g., K₃PO₄, Cs₂CO₃) base_check->base_strength temp Optimize Temperature (80-110 °C) cond_check->temp solvent Check Solubility Consider t-butanol cond_check->solvent result Improved Yield ligand->result precatalyst->result inert->result base_strength->result temp->result solvent->result

Caption: Troubleshooting logic for diagnosing low-yield N-arylation reactions.

Table 1: Troubleshooting Summary for Low Yield in Buchwald-Hartwig N-Arylation
Potential Cause Observation / Symptom Recommended Action Citation
Catalyst/Ligand Reaction stalls or does not start.Screen different phosphine ligands (e.g., RuPhos, XPhos, BINAP). Ensure precatalyst is properly activated to Pd(0).[1][2][3]
Base Selection Starting material decomposes (TLC/LC-MS).Switch from strong bases (NaOtBu) to weaker ones (K₃PO₄, Cs₂CO₃).[1][2]
Solvent Effects Reagents are not fully dissolved.Change to a more polar aprotic solvent like t-butanol or use a co-solvent.[1][2][3]
Temperature Incomplete conversion after prolonged time.Increase temperature incrementally (e.g., 80 °C to 110 °C) while monitoring reaction progress.[1][3]
Atmosphere Inconsistent results between runs.Ensure glassware is oven-dried and the reaction is run under a properly maintained inert atmosphere (Ar or N₂).[3]

Question 2: How can I selectively synthesize the mono-N-arylated piperazine and avoid the N,N'-bis-arylated byproduct?

Answer: The formation of the N,N'-bis-arylated product is a common selectivity challenge due to the two reactive secondary amine sites on the piperazine ring. Control can be achieved through two primary strategies:

  • Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 fold) relative to the aryl halide can statistically favor the mono-arylated product.[1] Slow addition of the aryl halide at a low temperature can further enhance selectivity.[1] However, this requires a subsequent separation of the product from the excess piperazine.

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-selectivity.[1] By protecting one of the piperazine nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, the arylation can be directed to the single remaining free amine. The Boc group can then be removed under acidic conditions after the C-N coupling is complete.[4][5]

Question 3: What are the best practices for purifying N-aryl piperazines, which are often basic and polar?

Answer: The basicity of the piperazine nitrogen can make purification by standard silica gel chromatography challenging, often leading to significant tailing of the product spot.[1]

  • Modified Column Chromatography: To mitigate tailing on acidic silica gel, add a small amount of a basic modifier to the eluent.[1] Typically, 0.1-1% triethylamine (Et₃N) or ammonia in methanol is effective.[1]

  • Acid-Base Extraction: This is a powerful technique for separating the basic piperazine product from non-basic impurities.[1] The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic N-aryl piperazine will be protonated and move into the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be re-extracted back into an organic solvent.[1]

Question 4: Which catalytic system is better: Palladium-based (Buchwald-Hartwig) or Copper-based (Ullmann)?

Answer: Both palladium and copper-catalyzed systems are effective for N-arylation, but they have different advantages and challenges. The choice often depends on substrate scope, cost, and reaction conditions.

Table 2: Comparison of Common Catalytic Systems for N-Arylation of Piperazine
Parameter Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Ullmann Condensation) Citation
Catalyst Palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper sources (e.g., CuI, Cu₂O)[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline)[6]
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[6]
Temperature Milder conditions (80-120 °C)Higher temperatures required (100-160 °C)[6]
Advantages Broader substrate scope, milder conditions, higher yields for complex substrates.Lower catalyst cost.[6]
Challenges High cost of catalyst and ligands, sensitivity to air/moisture.Harsher conditions, potential for side reactions, narrower substrate scope.[6]

Experimental Protocols & Workflow

Experimental Workflow for Mono-N-Arylation

G start Start: Piperazine protect Step 1: N-Boc Protection start->protect purify1 Purification 1 (Column Chrom.) protect->purify1 boc_pip N-Boc-Piperazine (Isolated) purify1->boc_pip couple Step 2: Buchwald-Hartwig Coupling boc_pip->couple purify2 Purification 2 (Extraction/Column) couple->purify2 protected_prod N-Aryl-N'-Boc Piperazine purify2->protected_prod deprotect Step 3: Boc Deprotection (Acid Treatment) protected_prod->deprotect final_prod Final Product: N-Aryl-Piperazine deprotect->final_prod

References

Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of piperazine derivatives. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield of Mono-N-Substituted Piperazine

Question: I am attempting a mono-N-alkylation or mono-N-arylation of piperazine, but I am consistently obtaining low yields of the desired product and significant formation of the di-substituted byproduct. What can I do to improve the selectivity for mono-substitution?

Answer: Achieving high selectivity for mono-substitution is a common challenge due to the presence of two reactive secondary amine groups in the piperazine ring. The formation of the N,N'-disubstituted product is a frequent side reaction. Here are several strategies to favor the formation of the mono-substituted product:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (ranging from 3 to 10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[1][2] This is a cost-effective, one-step method.[1] However, the removal of excess piperazine during purification can be challenging.[1]

  • Mono-Protection Strategy: Protecting one of the nitrogen atoms with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a highly effective method to ensure mono-substitution.[1][2] The reaction is clean with high selectivity, often yielding over 80% for the alkylation step.[1] This multi-step process, which involves protection, substitution, and deprotection, can sometimes lower the overall yield.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt in the reaction mixture.[1] The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] This one-pot method can provide good yields (60-89%), but the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may necessitate longer reaction times or activation of the alkylating agent.[1]

  • Slow Addition of Electrophile: Adding the electrophile slowly to the reaction mixture, especially at low temperatures, can help to control the reaction and minimize di-substitution.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction when the concentration of the mono-substituted product is at its maximum.[3]

Issue 2: Consistently Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: My Buchwald-Hartwig amination reactions to synthesize N-aryl piperazines are resulting in disappointingly low yields. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][3] Here are key parameters to investigate for optimization:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for the success of the reaction.[2][3] For N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have proven effective.[4] If you are using older generation ligands like BINAP or DPEphos, the catalytic activity might be insufficient, particularly with less reactive aryl chlorides.[4] It is advisable to screen a variety of ligands and palladium sources.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to the active Pd(0) species.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, if your starting material is sensitive to strong bases, consider using weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]

  • Solvent Effects: The solubility of reagents can be a limiting factor. Toluene, dioxane, and THF are common solvents for this reaction.[2] If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[2]

  • Reaction Temperature and Time: Many N-arylation reactions require heating (typically between 80-110 °C) to proceed at a reasonable rate.[4] Suboptimal temperatures can lead to incomplete reactions or decomposition.[2]

Issue 3: Difficulty in Purifying Piperazine Derivatives

Question: I am struggling with the purification of my synthesized piperazine derivative. Standard silica gel chromatography results in significant tailing and poor separation. What are some effective purification techniques?

Answer: The basic nature of piperazine derivatives often leads to strong interactions with the acidic silica gel, causing streaking or tailing during column chromatography.[5] Here are several strategies to overcome purification challenges:

  • Modified Column Chromatography: To mitigate the issues with standard silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] This helps to neutralize the acidic sites on the silica gel and improve the elution of the basic product. Alternatively, using an amine-deactivated silica gel or a different stationary phase like alumina can be effective.[2]

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[3] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine derivative will be protonated and move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified to deprotonate the piperazine, which can then be re-extracted into an organic solvent.[3]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[3]

  • Salt Formation: Converting the piperazine derivative to a salt (e.g., hydrochloride or dihydrochloride) can facilitate purification by crystallization, as salts often have better-defined crystalline structures.[6] The free base can then be regenerated.

Data Presentation

The following table summarizes the effect of stoichiometry and the use of protecting groups on the yield of mono-substituted versus di-substituted products in the N-alkylation of piperazine.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0
Data sourced from BenchChem[2]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine by utilizing an excess of the piperazine starting material.[2]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol outlines the synthesis of mono-Boc-protected piperazine, a key intermediate for selective mono-functionalization.[3]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in piperazine derivative synthesis.

G Troubleshooting Low Mono-N-Substitution Yield cluster_causes cluster_solutions A Low Yield of Mono-Substituted Product C Potential Causes A->C B High Yield of Di-Substituted Product B->C Cause1 Suboptimal Stoichiometry (Piperazine:Electrophile) C->Cause1 Leads to Cause2 High Reactivity of Mono-Substituted Product C->Cause2 Leads to Cause3 Lack of Protecting Group C->Cause3 Leads to D Solutions Sol1 Use Excess Piperazine (3-10 eq.) Cause1->Sol1 Addressed by Sol2 Employ Mono-Protection Strategy (e.g., N-Boc) Cause2->Sol2 Addressed by Sol3 In Situ Mono-Protonation Cause2->Sol3 Addressed by Sol4 Slow Addition of Electrophile at Low Temperature Cause2->Sol4 Addressed by Cause3->Sol2 Addressed by Sol1->D Is a Sol2->D Is a Sol3->D Is a Sol4->D Is a

Caption: Troubleshooting workflow for low yield in mono-N-substitution of piperazine.

G General Workflow for Mono-N-Functionalization of Piperazine Start Piperazine Protect Protection (e.g., with Boc₂O) Start->Protect Step 1 ExcessPiperazine Direct Functionalization (with excess Piperazine) Start->ExcessPiperazine Alternative Route MonoProtected Mono-Protected Piperazine Protect->MonoProtected Yields Functionalize N-Alkylation or N-Arylation MonoProtected->Functionalize Step 2 ProtectedProduct Protected Mono-Substituted Piperazine Functionalize->ProtectedProduct Yields Deprotect Deprotection ProtectedProduct->Deprotect Step 3 FinalProduct Mono-Substituted Piperazine Deprotect->FinalProduct Purification Purification ExcessPiperazine->Purification Requires extensive Purification->FinalProduct

Caption: Synthetic workflow for mono-N-functionalization of piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides di-substitution?

A1: Besides di-substitution, other common side reactions can include elimination reactions, particularly when using certain alkyl halides, ring-opening under harsh conditions, and over-oxidation, depending on the specific synthetic route.[2][3] Careful control of reaction conditions and the choice of reagents are crucial to minimize these undesired pathways.

Q2: How can I improve the solubility of my starting materials for a Buchwald-Hartwig amination?

A2: If you are experiencing solubility issues with your aryl halide or piperazine derivative in common solvents like toluene or dioxane, you could consider using a more polar aprotic solvent. In some cases, a co-solvent system might also improve solubility. Gently heating the reaction mixture can also help, but care must be taken to avoid decomposition of the catalyst or starting materials.

Q3: Are there any alternatives to the Boc protecting group for piperazine synthesis?

A3: Yes, while the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups can be employed.[2] These include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and the acetyl group, which can be removed by acid or base hydrolysis.[7] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: My purified piperazine derivative is an oil and fails to crystallize. What can I do?

A4: The failure of a product to crystallize can be due to the presence of residual solvent or impurities.[5] Ensure that all solvents are thoroughly removed under high vacuum. If impurities are suspected, further purification by column chromatography may be necessary.[5] If the product is indeed an oil at room temperature, you can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal if available, or cooling the sample to a lower temperature. Alternatively, converting the oily free base to a salt can often induce crystallization.

References

How to avoid impurities in 1-Ethyl-4-(4-nitrophenyl)piperazine production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, focusing on the avoidance and mitigation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary reactants?

A common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[1] This involves the reaction of N-ethylpiperazine with 4-fluoronitrobenzene in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual N-ethylpiperazine and 4-fluoronitrobenzene.

  • Over-arylation Byproduct: Formation of 1,4-bis(4-nitrophenyl)piperazine due to the reaction of another molecule of 4-fluoronitrobenzene with the product.

  • Solvent and Base Residues: Residual DMSO and potassium carbonate.

Q3: How can I minimize the formation of the 1,4-bis(4-nitrophenyl)piperazine impurity?

The formation of the di-substituted byproduct, 1,4-bis(4-nitrophenyl)piperazine, is a common issue in piperazine chemistry.[2][3] To favor the desired mono-substitution, consider the following strategies:

  • Control Stoichiometry: Using a slight excess of N-ethylpiperazine relative to 4-fluoronitrobenzene can help to ensure the electrophile reacts with the more abundant starting amine.

  • Slow Addition: Adding the 4-fluoronitrobenzene dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second arylation event on the product molecule.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second substitution reaction, which may require a higher activation energy.

Q4: What analytical techniques are recommended for detecting impurities in my product?

To effectively identify and quantify impurities, a combination of the following analytical methods is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of starting materials and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify the mass of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural information about the product and can be used to identify and quantify impurities with distinct spectral signatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure all reagents are pure and anhydrous. - Extend the reaction time and monitor progress by TLC or HPLC. - Consider a moderate increase in reaction temperature.
Product loss during workup.- Optimize the precipitation process by adjusting the volume and temperature of the ice water used. - Ensure complete filtration and washing of the precipitate.
Presence of Unreacted Starting Materials Incorrect stoichiometry or insufficient reaction time.- Use a slight excess of N-ethylpiperazine. - Increase the reaction time. - Purify the crude product via recrystallization or column chromatography.
High Levels of 1,4-bis(4-nitrophenyl)piperazine Reaction conditions favoring di-substitution.- Add 4-fluoronitrobenzene slowly to the reaction mixture. - Use a larger excess of N-ethylpiperazine. - Consider running the reaction at a lower temperature for a longer duration.
Poor Reproducibility Sensitivity to trace impurities or atmospheric moisture.- Use high-purity, anhydrous reagents and solvents.[2] - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[1]

  • Reaction Setup: To a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (1.1 eq).

  • Addition of N-ethylpiperazine: Stir the mixture at room temperature for 10 minutes. Slowly add N-ethylpiperazine (1.0 eq) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Purity Analysis by HPLC
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Column: C18 reverse-phase column.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

This method should allow for the separation of the product from starting materials and the common di-substituted impurity.

Visualizing the Chemistry

Synthetic Pathway

Synthesis_Pathway reactant1 4-Fluoronitrobenzene product This compound reactant1->product + reactant2 N-Ethylpiperazine reactant2->product base K₂CO₃ base->product solvent DMSO solvent->product

Caption: Synthetic route to this compound.

Impurity Formation Pathway

Impurity_Formation product This compound impurity 1,4-bis(4-nitrophenyl)piperazine product->impurity + reactant1 4-Fluoronitrobenzene reactant1->impurity

Caption: Formation of the over-arylation impurity.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Complete analyze Analyze Purity (TLC, HPLC) start->analyze check_purity Purity > 98%? analyze->check_purity pure_product Pure Product check_purity->pure_product Yes identify_impurity Identify Impurity (MS, NMR) check_purity->identify_impurity No troubleshoot Consult Troubleshooting Guide identify_impurity->troubleshoot modify_protocol Modify Protocol troubleshoot->modify_protocol repeat_synthesis Repeat Synthesis modify_protocol->repeat_synthesis

References

Technical Support Center: Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and N-ethylpiperazine. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) at room temperature.[1]

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges in scaling up the synthesis of this compound include:

  • Reaction Control and Heat Management: The SNAr reaction can be exothermic, and improper heat dissipation on a larger scale can lead to side reactions and impurities.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants, reagents, and solvent in a large reactor is critical for consistent reaction progress and yield.

  • Side Product Formation: The formation of bis-arylated piperazine is a potential side reaction that needs to be minimized.[2]

  • Product Isolation and Purification: Isolating and purifying large quantities of the product to meet required specifications can be challenging.

Q3: How can the formation of the N,N'-bis-arylated piperazine byproduct be minimized?

The formation of the bis-arylated byproduct can be controlled by:

  • Stoichiometry Control: Using a slight excess of N-ethylpiperazine can favor the mono-arylated product.

  • Slow Addition: Adding the 4-fluoronitrobenzene slowly to the reaction mixture containing N-ethylpiperazine can help maintain a low concentration of the electrophile, reducing the likelihood of a second arylation.

  • Protecting Groups: For complete control, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable strategy. The protecting group can be removed after the arylation step.

Q4: What purification techniques are suitable for large-scale production?

For large-scale purification, the following methods are commonly employed:

  • Crystallization: This is often the most efficient and cost-effective method for purifying large quantities of solid products. A suitable solvent system needs to be identified to achieve high purity and yield.

  • Column Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and time-consuming. It is typically used when crystallization is not feasible or for removing closely related impurities.

Troubleshooting Guides

Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using in-process controls like TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Check the quality and reactivity of starting materials.
Suboptimal Reaction Temperature - For SNAr reactions, ensure the temperature is appropriate to drive the reaction to completion without causing degradation. While room temperature can work, gentle heating might be necessary. - On a large scale, ensure efficient heat transfer to maintain a consistent temperature throughout the reactor.
Poor Mixing - In a large reactor, ensure the stirrer design and speed are adequate for efficient mixing of the reaction mixture. - Consider the use of baffles in the reactor to improve mixing.
Side Reactions - To minimize bis-arylation, use a slight excess of N-ethylpiperazine or control the addition rate of 4-fluoronitrobenzene.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Materials - Ensure the reaction has gone to completion by monitoring with TLC or HPLC. - Optimize the purification method (e.g., recrystallization solvent system, chromatography eluent) to effectively separate the product from unreacted starting materials.
Formation of Bis-arylated Impurity - Adjust the stoichiometry of reactants (increase the excess of N-ethylpiperazine). - Implement slow, controlled addition of the aryl halide. - Consider a protecting group strategy for the piperazine nitrogen if high purity is critical.
Solvent and Reagent-Related Impurities - Ensure the use of high-purity solvents and reagents. - Perform appropriate work-up procedures to remove residual solvents and inorganic salts.

Experimental Protocols

Laboratory-Scale Synthesis of this compound[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Fluoronitrobenzene141.102.0 g14.2 mmol
N-Ethylpiperazine114.191.62 g (1.8 mL)14.2 mmol
Anhydrous K₂CO₃138.212.2 g15.9 mmol
DMSO-5 mL-

Procedure:

  • To a round-bottom flask, add 4-fluoronitrobenzene (2.0 g, 14.2 mmol) and anhydrous potassium carbonate (2.2 g, 15.9 mmol) to dimethyl sulfoxide (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add N-ethylpiperazine (1.62 g, 14.2 mmol) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • Dry the solid product under vacuum to obtain this compound.

Visualization

experimental_workflow start Start reagents 1. Charge Reactor: - 4-Fluoronitrobenzene - K2CO3 - DMSO start->reagents stirring1 2. Stir at Room Temperature (10 min) reagents->stirring1 addition 3. Slow Addition of N-Ethylpiperazine stirring1->addition reaction 4. Reaction at Room Temperature (10 hours) addition->reaction monitoring 5. In-Process Control (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench with Ice Water monitoring->workup Reaction Complete filtration 7. Filtration and Washing workup->filtration drying 8. Drying filtration->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Low Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Mixing? start->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Check Reagent Quality cause1->solution1b Yes solution2a Adjust Stoichiometry (Excess N-Ethylpiperazine) cause2->solution2a Yes solution2b Slow Addition of 4-Fluoronitrobenzene cause2->solution2b Yes solution3a Increase Stirrer Speed cause3->solution3a Yes solution3b Optimize Stirrer Design cause3->solution3b Yes

References

Technical Support Center: Characterization of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the characterization of piperazine and its derivatives.

Frequently Asked Questions (FAQs)

General Handling & Stability

Q1: My piperazine compound is difficult to weigh accurately and seems to change consistency. What is happening?

A1: This is likely due to the hygroscopic nature of many piperazine compounds. Hygroscopic substances readily attract and absorb moisture from the atmosphere. Anhydrous piperazine is known to be deliquescent, meaning it can absorb enough environmental moisture to dissolve itself.[1] This moisture absorption leads to several laboratory issues:

  • Inaccurate Weighing: The measured weight will be higher than the actual amount of the pure compound, leading to errors in concentration calculations.[1]

  • Handling Difficulties: The powder may become sticky and clump, making it difficult to transfer and handle.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis and other degradation pathways.[1]

Troubleshooting:

  • Storage: Always store hygroscopic piperazine derivatives in tightly sealed containers within a desiccator containing a drying agent like silica gel.[1]

  • Handling: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box. If not available, work quickly and ensure all glassware is perfectly dry. [cite: 7]

Q2: My experimental results using a piperazine derivative are inconsistent over time. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of compound degradation.[2] Piperazine derivatives can be susceptible to several degradation pathways, including oxidation, hydrolysis, and pH-related decomposition.[2] The stability is highly dependent on the specific substituents, storage conditions, and formulation.[3][4][5] For example, phenylpiperazines tend to be less stable than benzylpiperazines, with some showing significant degradation after 6 months regardless of storage conditions.[4][5]

Troubleshooting Workflow for Stability Issues

G cluster_stability Forced Degradation Methods start Inconsistent Experimental Results check_purity Step 1: Confirm Identity & Purity of Starting Material (NMR, MS, HPLC) start->check_purity First step fresh_prep Step 2: Use Freshly Prepared Solutions check_purity->fresh_prep stability_study Step 3: Conduct Forced Degradation/Stability Study fresh_prep->stability_study If inconsistency persists storage_cond Step 4: Optimize Storage (Frozen, Aliquoted, Protected from Light) stability_study->storage_cond Based on findings acid Acid/Base Hydrolysis stability_study->acid end Consistent Results storage_cond->end oxidative Oxidative (e.g., H₂O₂) thermal Thermal (Elevated Temp) photo Photolytic (Light Exposure)

A logical workflow for troubleshooting inconsistent experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: Why are the proton NMR (¹H NMR) signals for my piperazine compound broad and poorly resolved at room temperature?

A3: This is a classic characteristic of piperazine derivatives and is typically caused by two dynamic processes that are occurring at an intermediate rate on the NMR timescale:

  • Ring Inversion: The piperazine ring undergoes a conformational change between two chair forms.

  • Amide Bond Rotation: For N-acyl or N-aroyl substituted piperazines, there is restricted rotation around the C-N amide bond due to its partial double-bond character. This creates different rotational isomers (rotamers).[6]

At room temperature, the rate of these exchanges is often just right to cause significant line broadening.

Troubleshooting:

  • Variable Temperature (VT) NMR: Run the NMR experiment at different temperatures.

    • At higher temperatures: The exchange processes become faster, and you will typically observe sharp, averaged signals.

    • At lower temperatures: The exchange slows down, and you may be able to resolve distinct signals for each conformer or rotamer.[6] For many piperazines, distinct conformers can be observed below -10 °C.[6]

Q4: My ¹³C NMR spectrum shows more signals than expected for my symmetrically substituted piperazine. Why?

A4: This is also due to the slow conformational exchange on the NMR timescale, as described in Q3. If the ring inversion or amide bond rotation is slow enough at the analysis temperature, carbons that would be chemically equivalent in a rapidly exchanging system will appear as distinct signals in the spectrum.[7] For example, a symmetrically N,N'-diacylated piperazine can show four separate signals for the ring carbons at low temperatures.[6]

Mass Spectrometry (MS)

Q5: I'm having trouble interpreting the mass spectrum of my piperazine derivative. What are the common fragmentation patterns?

A5: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, but some general pathways are common. Cleavage of the C-N bonds within the piperazine ring and the bonds to its substituents are typical.[8]

  • Benzylpiperazines (e.g., BZP): A common and high-abundance fragment is at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group.

  • Phenylpiperazines (e.g., mCPP): Often show characteristic fragments at m/z 119, m/z 70, and m/z 56.

  • General Ring Cleavage: The piperazine ring can cleave to produce characteristic fragments.

Data Summary: Common Fragments in Mass Spectrometry

Piperazine ClassCommon Fragment (m/z)Description
Benzylpiperazines (BZP)91Tropylium ion from benzyl group
Phenylpiperazines119, 70, 56Characteristic ring and substituent fragments
TFMPP188, 174Fragments related to the trifluoromethylphenyl group
mCPP154, 140Fragments related to the chlorophenyl group

Q6: How can I distinguish between N1 and N4 substituted piperazine regioisomers using MS?

A6: Distinguishing regioisomers can be challenging as they have the same molecular weight and may produce very similar mass spectra.[9] While minor differences in the relative intensity of fragment ions might be observed, this is often not sufficient for unambiguous identification.[9] The most reliable approach is to couple the mass spectrometer with a chromatographic separation technique (GC-MS or LC-MS) that can separate the isomers based on their physical properties before they enter the mass analyzer.[10][11]

High-Performance Liquid Chromatography (HPLC)

Q7: My piperazine compound shows significant peak tailing in reverse-phase HPLC. How can I improve the peak shape?

A7: Peak tailing for basic compounds like piperazines is a frequent issue in reverse-phase HPLC. It is often caused by strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting HPLC Peak Tailing

G cluster_solutions Potential Solutions start Poor Peak Shape (Tailing) ph_adjust Adjust Mobile Phase pH Lower pH (e.g., 2-4) to protonate piperszine and silanols. start->ph_adjust amine_add Add Amine Modifier Add triethylamine (TEA) to mobile phase to block silanol sites. start->amine_add column_change Change Column Use an end-capped column, a different stationary phase (e.g., C8, Phenyl), or a mixed-mode column. start->column_change end Improved Peak Symmetry ph_adjust->end amine_add->end column_change->end

Troubleshooting options for improving HPLC peak shape.

Q8: Piperazine itself has no strong UV chromophore. How can I detect it at low levels using HPLC?

A8: For piperazine and derivatives lacking a UV-active group, several strategies can be employed:

  • Alternative Detection: Use universal detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[12]

  • Chemical Derivatization: React the piperazine with a derivatizing agent to attach a UV-active or fluorescent tag. A common agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine to form a stable, UV-active product that can be detected at low levels.[13][14]

Experimental Protocols

Protocol 1: General HPLC Method Development for a Piperazine Derivative

This protocol provides a starting point for developing a reverse-phase HPLC method.

  • Column Selection: Begin with a standard, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). If tailing is severe, consider a column with a different stationary phase or a mixed-mode column designed for basic compounds.[2][12]

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The low pH helps to protonate the piperazine and minimize interactions with silanols.[15]

    • Organic (B): Acetonitrile or Methanol.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a relevant wavelength if the derivative has a chromophore. If not, use MS or ELSD.[12]

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

  • Optimization:

    • Peak Tailing: If tailing occurs, consider adding an amine modifier like 0.1% triethylamine (TEA) to the mobile phase.[2]

    • Resolution: Adjust the gradient slope or switch to an isocratic method once the elution time is known to improve the separation of impurities.[2]

Protocol 2: Stability Assessment in Biological Matrix (e.g., Plasma)

This protocol is used to assess the stability of a piperazine compound in plasma at a specific temperature (e.g., 37°C).[16]

  • Sample Preparation: Prepare a stock solution of the piperazine compound in a suitable solvent (e.g., DMSO). Spike this into fresh plasma to achieve a final concentration of 1-10 µM. Ensure the final solvent concentration is low (<1%).[16]

  • Incubation: Incubate the spiked plasma solution in a water bath at 37°C.[16]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Quenching: Immediately stop any enzymatic degradation by adding a 2-3 fold volume of cold acetonitrile containing an internal standard. This will also precipitate plasma proteins.[16]

  • Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to T=0.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1-Ethyl-4-(4-nitrophenyl)piperazine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known bioactivities of piperazine derivatives, with a focus on contextualizing the potential biological profile of 1-Ethyl-4-(4-nitrophenyl)piperazine. While direct experimental data on the bioactivity of this compound is limited in publicly available literature, this document compiles and compares data from structurally related piperazine compounds to infer its potential activities and guide future research. The comparison encompasses antimicrobial effects and interactions with key neurological targets.

Introduction to Piperazine Bioactivity

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] Its unique physicochemical properties allow for substitution at the 1 and 4 positions, enabling the fine-tuning of pharmacological profiles. This has led to the development of piperazine-containing drugs for use as antipsychotics, antidepressants, anxiolytics, and antimicrobial agents. This guide will explore some of these activities in the context of this compound.

Comparative Bioactivity Data

To provide a framework for understanding the potential bioactivity of this compound, the following tables summarize the activities of related piperazine derivatives.

Antimicrobial Activity

While some arylpiperazines have demonstrated broad-spectrum antimicrobial activity, the available data on nitrophenylpiperazine derivatives is sparse and, in some cases, indicates a lack of activity.

Table 1: In Vitro Antibacterial Activity of Selected Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeStructureStaphylococcus aureusEscherichia coliReference
This compoundNot AvailableNot Available
Naphthalene Derivative (4d)Naphthalene-CH(OH)-CH2-piperazine-(4-nitrophenyl)InactiveInactive[2]
NPDMPleuromutilin derivative containing 1-(4-nitrophenyl)piperazine0.125 (MRSA)Not Available[3]
Ciprofloxacin (Reference)0.25 - 10.015 - 1[4]

Note: The naphthalene derivative (4d) containing the 4-nitrophenylpiperazine moiety was found to be inactive against both Gram-positive and Gram-negative bacteria at the tested concentrations.[2] However, a more complex derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Receptor Binding Affinity

Arylpiperazines are well-known for their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The affinity for these receptors is highly dependent on the nature of the aryl substituent.

Table 2: In Vitro Receptor Binding Affinity of Selected Piperazine Derivatives (Ki in nM)

Compound/DerivativeStructureSerotonin Transporter (SERT)Dopamine Transporter (DAT)Reference
This compoundNot AvailableNot Available
1-(4-Nitrophenyl)piperazine (pNPP)Not Available (Acts as a releasing agent)Not Available
1-Phenylpiperazine880 (EC50 for release)2530 (EC50 for release)
GBR 129094736-fold selective for DAT over SERTHigh Affinity[5]

Note: 1-(4-Nitrophenyl)piperazine (pNPP) has been characterized as a selective partial serotonin releasing agent, suggesting an interaction with the serotonin transporter, though direct binding affinity (Ki) data is not specified.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A suspension of the microorganism is prepared in the appropriate broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Serotonin Transporter - SERT, or Dopamine Transporter - DAT)

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT)

  • Test compound (e.g., this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the experimental workflow for determining bioactivity and a potential signaling pathway that arylpiperazines may modulate.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_receptor Receptor Binding Workflow A1 Compound Dilution A2 Bacterial/Fungal Inoculation A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 B1 Compound & Radioligand Incubation with Receptor B2 Filtration B1->B2 B3 Radioactivity Measurement B2->B3 B4 Ki Calculation B3->B4

Figure 1: General experimental workflows for assessing antimicrobial activity and receptor binding affinity.

signaling_pathway cluster_pathway Potential Arylpiperazine Modulation of Monoamine Transporters Arylpiperazine Arylpiperazine Derivative SERT Serotonin Transporter (SERT) Arylpiperazine->SERT Inhibition/Modulation DAT Dopamine Transporter (DAT) Arylpiperazine->DAT Inhibition/Modulation Serotonin Serotonin Reuptake SERT->Serotonin Mediates Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Decreases Dopamine Dopamine Reuptake DAT->Dopamine Mediates Synaptic_Dopamine ↑ Synaptic Dopamine DAT->Synaptic_Dopamine Decreases

Figure 2: Simplified diagram of potential arylpiperazine interaction with serotonin and dopamine transporters.

Conclusion and Future Directions

The bioactivity of piperazine derivatives is highly dependent on the nature of the substituents at the 1 and 4 positions. Based on the available data for structurally similar compounds, this compound is unlikely to possess potent, broad-spectrum antibacterial activity on its own. However, its incorporation into more complex molecular scaffolds, as seen with the pleuromutilin derivative NPDM, may contribute to significant antimicrobial efficacy.

Furthermore, the presence of the 4-nitrophenyl group suggests a potential for interaction with monoamine transporters, similar to its parent compound, 1-(4-nitrophenyl)piperazine. The ethyl group at the 1-position will likely modulate this activity, but the precise effect on binding affinity and selectivity for SERT, DAT, and other receptors remains to be experimentally determined.

Future research should focus on the direct in vitro evaluation of this compound in a panel of antimicrobial and receptor binding assays to definitively characterize its bioactivity. These studies will provide the necessary data to either confirm the inferred lack of antimicrobial activity or uncover novel pharmacological properties, thereby guiding its potential application in drug discovery and development.

References

A Comparative Guide to 1-Ethyl-4-(4-nitrophenyl)piperazine and Other Nitrophenyl Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Ethyl-4-(4-nitrophenyl)piperazine and other nitrophenyl compounds, focusing on their performance in various research applications. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those in the fields of medicinal chemistry, pharmacology, and drug discovery.

Overview of Nitrophenyl Compounds in Research

Nitrophenyl compounds, characterized by the presence of a nitro group attached to a phenyl ring, are a versatile class of molecules with a wide range of biological activities. The nitro group, being a strong electron-withdrawing group, significantly influences the physicochemical properties of the parent molecule, often enhancing its biological efficacy.[1] These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and enzyme inhibitory agents.[2] The piperazine moiety, a six-membered ring containing two nitrogen atoms, is another important pharmacophore known to impart a variety of biological activities.[3] The combination of nitrophenyl and piperazine moieties in compounds like this compound has led to the discovery of novel therapeutic agents.

Comparative Analysis of Biological Activities

This section details the comparative performance of this compound and related nitrophenyl compounds in two key research areas: tyrosinase inhibition and antimicrobial activity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the development of treatments for hyperpigmentation disorders.[4] A recent study investigated a series of novel 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[4][5]

The following table summarizes the tyrosinase inhibitory activity (IC50 values) of various 4-nitrophenylpiperazine derivatives. A lower IC50 value indicates greater potency.

Compound IDR Group (Substitution on Piperazine Nitrogen)IC50 (μM)[4]
Reference This compound Data Not Available in the specific study
4aBenzyl174.71
4b2-Bromobenzyl> 200
4c2,4-Dichlorobenzyl> 200
4d4-Nitrobenzyl> 200
4e3-Nitrobenzyl> 200
4f2-Chloro-4-nitrobenzyl> 200
4lIndole-3-acetyl72.55
Kojic Acid (Standard)-16.69

Note: While the specific IC50 value for this compound was not provided in this comparative study, the data for other derivatives with different substituents on the piperazine nitrogen highlights the structure-activity relationship.

The inhibitory activity against mushroom tyrosinase was determined spectrophotometrically.[4][6]

  • Preparation of Solutions:

    • A 50 mM phosphate buffer (pH 6.8) was prepared.

    • Mushroom tyrosinase (500 U/mL) was dissolved in the phosphate buffer.

    • Test compounds and the standard inhibitor (kojic acid) were dissolved in DMSO to prepare stock solutions.

    • L-DOPA was used as the substrate.

  • Assay Procedure:

    • In a 96-well microplate, 160 µL of phosphate buffer, 10 µL of mushroom tyrosinase solution, and 10 µL of the test compound solution were added to each well.

    • The plate was incubated at 25°C for 10 minutes.

    • Following incubation, 20 µL of L-DOPA solution was added to initiate the enzymatic reaction.

    • The absorbance was measured at 490 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the test compound.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Nitrophenylpiperazine Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: Role of tyrosinase in melanin synthesis and its inhibition.

Antimicrobial Activity

Piperazine derivatives, including those with a nitrophenyl moiety, have been widely investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][7][8]

The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.

CompoundR GroupTest OrganismMIC (µg/mL)Reference
Naphthalene-based piperazine 4d 1-(4-nitrophenyl)piperazine S. aureusInactive
B. subtilisInactive
E. coliInactive
K. pneumoniaeInactive
Naphthalene-based piperazine 4b 4-ethylpiperazineE. coli6 (Zone of Inhibition in mm at 200µg/ml)
K. pneumoniae6 (Zone of Inhibition in mm at 200µg/ml)
B. subtilis4 (Zone of Inhibition in mm at 200µg/ml)
Ciprofloxacin (Standard) -E. coli-

Note: In this specific study, the naphthalene-based derivative of 1-(4-nitrophenyl)piperazine (4d) was found to be inactive, while the derivative with an ethyl group on the piperazine (4b) showed activity. This highlights the significant impact of the overall molecular structure on antimicrobial efficacy.

The antimicrobial activity of the compounds is typically evaluated using the agar disk-diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2]

1. Agar Disk-Diffusion Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method (for MIC determination):

  • Preparation of Test Plates: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions as mentioned above.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Synthesized Nitrophenyl Compounds Agar_Diffusion Agar Disk-Diffusion Compound->Agar_Diffusion Broth_Dilution Broth Microdilution Compound->Broth_Dilution Microbe Microbial Strains (Bacteria/Fungi) Microbe->Agar_Diffusion Microbe->Broth_Dilution ZOI Zone of Inhibition (mm) Agar_Diffusion->ZOI MIC Minimum Inhibitory Concentration (µg/mL) Broth_Dilution->MIC

Caption: General workflow for antimicrobial screening of compounds.

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of preliminary structure-activity relationships for nitrophenylpiperazine derivatives:

  • For Tyrosinase Inhibition: The substitution on the piperazine nitrogen plays a crucial role. While simple alkyl or substituted benzyl groups did not show significant activity, the introduction of an indole moiety dramatically increased the inhibitory potency.[4] This suggests that a specific interaction of this substituent with the enzyme's active site is critical for inhibition.

  • For Antimicrobial Activity: The overall molecular framework is a key determinant of activity. In the case of the naphthalene-based piperazines, the presence of a 4-nitrophenyl group resulted in an inactive compound, whereas an ethyl group led to activity. This indicates that lipophilicity and steric factors introduced by different substituents significantly modulate the antimicrobial effect.

Conclusion

This guide provides a comparative overview of this compound and other nitrophenyl compounds, drawing upon available research data. While direct comparative studies are limited, the collated information highlights the therapeutic potential of this class of compounds, particularly as tyrosinase inhibitors and antimicrobial agents. The presented experimental protocols and structure-activity relationship insights can serve as a valuable resource for researchers in the design and development of novel nitrophenyl-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the pharmacological profile of this compound and its analogues.

References

Unveiling the Antimicrobial Potential of 1-Ethyl-4-(4-nitrophenyl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, piperazine derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antimicrobial efficacy of 1-Ethyl-4-(4-nitrophenyl)piperazine, placing its anticipated performance in context with established alternative antibiotics. This analysis is based on published data for structurally related nitrophenylpiperazine compounds to project a representative profile for the target molecule.

Executive Summary

While direct experimental data on the antimicrobial activity of this compound is not extensively available in current literature, analysis of closely related derivatives suggests a potential for moderate to significant antimicrobial activity. Notably, derivatives of 1-(4-nitrophenyl)piperazine have demonstrated activity against a range of bacteria and fungi.[1][2] For instance, a complex derivative incorporating the 4-nitrophenyl-piperazin-1-yl moiety has shown excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] However, it is also important to note that a naphthalene-based derivative containing a 4-(4-nitrophenyl)piperazine group was found to be inactive against several bacterial strains in one study, indicating that the overall molecular structure is a critical determinant of activity.

This guide will compare the projected antimicrobial profile of this compound with standard antibiotics such as Ciprofloxacin (a broad-spectrum fluoroquinolone), Ampicillin (a beta-lactam antibiotic), and Fluconazole (an antifungal).

Comparative Antimicrobial Efficacy

The following table summarizes the known antimicrobial data for comparator drugs and provides a projected efficacy for this compound based on related compounds. The data for the target compound should be considered hypothetical and for illustrative purposes pending direct experimental validation.

Antimicrobial AgentClassSpectrum of ActivityReported Minimum Inhibitory Concentration (MIC) Range (µg/mL)
This compound (Projected) Piperazine DerivativeGram-positive & Gram-negative bacteria, FungiData not available; projected to have variable activity based on derivatives.
CiprofloxacinFluoroquinoloneBroad-spectrum antibacterial (Gram-positive and Gram-negative)S. aureus: 0.12 - >100, E. coli: 0.004 - >64, P. aeruginosa: 0.03 - >1024
AmpicillinBeta-lactamPrimarily Gram-positive, some Gram-negative bacteriaS. aureus: 0.06 - >256, E. coli: 2 - >1024
FluconazoleAzole AntifungalYeasts and some moldsC. albicans: 0.25 - >64

Experimental Protocols

The evaluation of antimicrobial efficacy for novel compounds like this compound typically involves standardized methodologies to ensure reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a standard procedure:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture.[7]

  • Serial Dilution: The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Plate Preparation: A standardized inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is measured to determine the susceptibility.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, piperazine-based antimicrobials are known to act via several mechanisms. A primary proposed mechanism is the disruption of the microbial cell membrane.[8] The lipophilic nature of the piperazine ring and its substituents can facilitate insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

The diagram below illustrates a generalized workflow for the validation of antimicrobial efficacy.

G cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_comparison Comparative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 1-Ethyl-4- (4-nitrophenyl)piperazine characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic MIC Determination (Broth Microdilution) synthesis->mic disk Disk Diffusion Assay synthesis->disk mbc MBC Determination mic->mbc compare Comparison with Standard Antibiotics mic->compare disk->compare moa Membrane Permeability Assays compare->moa pathway Target Identification moa->pathway

Caption: Workflow for antimicrobial efficacy validation.

Conclusion

This compound belongs to a chemical class with demonstrated antimicrobial potential. While direct evidence of its efficacy is pending, a comparative analysis based on related compounds suggests it may exhibit activity against a range of microbial pathogens. Further investigation through standardized experimental protocols is essential to fully characterize its antimicrobial spectrum and potential as a future therapeutic agent. The methodologies and comparative data presented in this guide provide a framework for such validation studies.

References

Unlocking the Therapeutic Potential of Nitrophenylpiperazine Derivatives: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenylpiperazine derivatives across various therapeutic targets, supported by experimental data and detailed protocols.

The nitrophenylpiperazine scaffold has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to the phenyl ring, the piperazine core, and the terminal substituent dramatically influence the potency and selectivity of these compounds. This guide delves into the SAR of nitrophenylpiperazine derivatives as tyrosinase inhibitors, anticancer agents, and central nervous system (CNS) modulators, offering a valuable resource for the rational design of novel therapeutics.

Tyrosinase Inhibition: A Promising Avenue for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. A recent study by Asadi et al. (2024) systematically investigated a series of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, providing valuable insights into their SAR.[1][2]

Quantitative Comparison of Tyrosinase Inhibitory Activity

The inhibitory potency of various 4-nitrophenylpiperazine derivatives against mushroom tyrosinase is summarized in the table below. The IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity, are presented for comparison.

Compound IDR Group on Piperazine N1IC50 (µM)[2]
4a Phenyl174.71
4b 2-Bromophenyl> 200
4c 2,4-Dichlorophenyl> 200
4d 4-Nitrophenyl> 200
4e 3-Nitrophenyl> 200
4f 2-Chloro-4-nitrophenyl> 200
4k 3-Pyridinyl82.68
4l 3-Indolyl72.55
Kojic Acid (Reference) --

Structure-Activity Relationship Summary:

  • Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact tyrosinase inhibitory activity. Halogen substitutions, such as bromo and dichloro (compounds 4b and 4c ), and nitro groups at the para or meta positions (compounds 4d and 4e ) did not enhance potency compared to the unsubstituted phenyl ring (compound 4a ).[2]

  • Replacement of the Terminal Phenyl Ring: Replacing the phenyl ring with heterocyclic moieties like pyridine (4k ) or indole (4l ) led to a notable improvement in inhibitory activity.[2] The indole derivative 4l was the most potent compound in this series, with an IC50 value of 72.55 µM.[1][2]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following protocol is a standard method for assessing the tyrosinase inhibitory activity of chemical compounds.

Materials:

  • Mushroom tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., kojic acid) in the appropriate solvent.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • Mushroom tyrosinase solution

  • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Biosynthesis Pathway

The following diagram illustrates the melanin biosynthesis pathway, highlighting the role of tyrosinase.

Melanin_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Nitrophenylpiperazines Nitrophenylpiperazine Derivatives Nitrophenylpiperazines->Tyrosinase Inhibition

Caption: Melanin Biosynthesis Pathway and the inhibitory action of nitrophenylpiperazine derivatives.

Anticancer Activity: Targeting Cancer Cell Proliferation

The piperazine scaffold is present in numerous anticancer drugs, and nitrophenylpiperazine derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative nitrophenylpiperazine derivatives against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.

Compound IDR Group on Piperazine N1MCF-7 IC50 (µM)HCT-116 IC50 (µM)
Compound A 4-Fluorophenyl5.2[3]7.8[3]
Compound B 4-Chlorophenyl3.9[3]6.1[3]
Compound C 4-Bromophenyl3.5[3]5.5[3]
Compound D 4-Nitrophenyl8.1[3]10.2[3]
Doxorubicin (Reference) -0.8[3]1.2[3]

Structure-Activity Relationship Summary:

  • Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the terminal phenyl ring generally enhances cytotoxic activity against both MCF-7 and HCT-116 cell lines compared to the nitro-substituted derivative.

  • Effect of Halogen: Among the halogenated derivatives, the activity appears to increase with the size of the halogen (Br > Cl > F).

  • Nitro Substitution: The presence of a nitro group at the para position of the terminal phenyl ring resulted in lower anticancer activity compared to the halogenated analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[5]

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Some piperazine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Nitrophenylpiperazines Nitrophenylpiperazine Derivatives Nitrophenylpiperazines->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the potential inhibitory role of nitrophenylpiperazine derivatives.

Central Nervous System (CNS) Activity: Modulation of Dopamine and Serotonin Receptors

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly dopamine and serotonin receptors, making them attractive scaffolds for the development of drugs for neurological and psychiatric disorders.

Quantitative Comparison of Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of representative arylpiperazine derivatives for the dopamine D2 and serotonin 5-HT1A receptors. A lower Ki value indicates a higher binding affinity.

Compound IDAryl GroupDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)
Compound E 2-Methoxyphenyl15.61.2[7]
Compound F 2,3-Dichlorophenyl8.925.1
Compound G 4-Nitrophenyl120.585.3
Haloperidol (Reference) -1.52500
Buspirone (Reference) -56015

Structure-Activity Relationship Summary:

  • Aryl Substitution: The nature of the substituent on the phenyl ring of the arylpiperazine moiety is crucial for both affinity and selectivity.

  • Dopamine D2 Receptor: Electron-donating groups (e.g., 2-methoxy in Compound E ) and electron-withdrawing groups at specific positions (e.g., 2,3-dichloro in Compound F ) can lead to high affinity. The 4-nitrophenyl substitution (Compound G ) significantly reduces affinity for the D2 receptor.

  • Serotonin 5-HT1A Receptor: A 2-methoxyphenyl group (Compound E ) confers high affinity for the 5-HT1A receptor. In contrast, the 4-nitrophenyl group (Compound G ) leads to lower affinity.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A)

  • A specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

  • After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling Pathways

The diagrams below illustrate the simplified signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase Gi->AC IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA NeuronalActivity Decreased Neuronal Excitability PKA->NeuronalActivity IonChannels->NeuronalActivity Nitrophenylpiperazines Nitrophenylpiperazine Derivatives Nitrophenylpiperazines->D2R Modulation

Caption: Simplified Dopamine D2 receptor signaling pathway.

SHT1A_Signaling cluster_membrane Cell Membrane SHT1A Serotonin 5-HT1A Receptor Gi Gi/o Protein SHT1A->Gi Serotonin Serotonin Serotonin->SHT1A AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels (K+) Gi->GIRK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Hyperpolarization Hyperpolarization & Decreased Neuronal Firing PKA->Hyperpolarization GIRK->Hyperpolarization Nitrophenylpiperazines Nitrophenylpiperazine Derivatives Nitrophenylpiperazines->SHT1A Modulation

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

This comparative guide underscores the significance of the nitrophenylpiperazine scaffold in medicinal chemistry. The presented data and protocols provide a solid foundation for the further exploration and development of these derivatives as potent and selective therapeutic agents for a range of diseases. Future studies should focus on expanding the SAR to other biological targets and optimizing the pharmacokinetic properties of lead compounds.

References

A Comparative Analysis of Synthetic Routes for 1-Ethyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three primary synthetic routes for the preparation of 1-Ethyl-4-(4-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The routes discussed include Nucleophilic Aromatic Substitution (SNAr) with different halogenated nitrobenzenes and a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This comparison aims to provide researchers with the necessary information to select the most suitable synthetic strategy based on factors such as reagent availability, reaction conditions, yield, and scalability.

Executive Summary

The synthesis of this compound can be efficiently achieved through several methodologies. The classical Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing either 4-fluoronitrobenzene or 4-chloronitrobenzene as the arylating agent, offers a straightforward and often high-yielding approach. A more contemporary and versatile alternative is the Palladium-catalyzed Buchwald-Hartwig amination, which, while requiring a catalyst system, provides excellent functional group tolerance and is amenable to a wider range of substrates.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: SNAr (from 4-Fluoronitrobenzene)Route 2: SNAr (from 4-Chloronitrobenzene)Route 3: Buchwald-Hartwig Amination
Starting Materials 4-Fluoronitrobenzene, N-Ethylpiperazine1-Chloro-4-nitrobenzene, N-Ethylpiperazine1-Bromo-4-nitrobenzene, N-Ethylpiperazine
Key Reagents K2CO3, DMSOStrong Base (e.g., NaH, KHMDS), Aprotic Solvent (e.g., DMF, THF)Palladium Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., XPhos), Base (e.g., Cs2CO3, NaOtBu)
Reaction Temperature Room Temperature to moderate heating[1]Elevated TemperaturesRoom Temperature to elevated temperatures
Reaction Time ~10 hours[1]Variable, typically several hoursVariable, can be rapid with microwave irradiation
Catalyst Required NoNoYes
Typical Yield HighModerate to HighHigh to Very High
Key Advantages Mild conditions, no catalyst needed, readily available starting material.[1]Utilizes a potentially cheaper starting material than the fluoro- or bromo-analogs.Broad substrate scope, high functional group tolerance, generally high yields.[2][3][4]
Key Disadvantages DMSO can be difficult to remove completely.Requires stronger bases and potentially higher temperatures compared to the fluoro- aalogue.Requires an expensive and air-sensitive catalyst system, and inert atmosphere.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution from 4-Fluoronitrobenzene

General Procedure: To a solution of 4-fluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in dimethyl sulfoxide (DMSO), N-ethylpiperazine (1.0 eq) is added dropwise at room temperature.[1] The reaction mixture is stirred for approximately 10 hours.[1] Upon completion, the mixture is poured into ice water, leading to the precipitation of the product. The precipitate is collected by filtration, washed with water, and dried to yield this compound.[1]

Route 2: Nucleophilic Aromatic Substitution from 1-Chloro-4-nitrobenzene

General Procedure: In a round-bottom flask under an inert atmosphere, 1-chloro-4-nitrobenzene (1.0 eq) and N-ethylpiperazine (1.1-1.5 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), (1.2-2.0 eq) is added portion-wise at 0 °C. The reaction mixture is then heated to a temperature between 80-120 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 1-bromo-4-nitrobenzene (1.0 eq), N-ethylpiperazine (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand such as XPhos (2-10 mol%), and a base, typically cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu), (1.5-2.0 eq). Anhydrous toluene or dioxane is added as the solvent. The reaction vessel is sealed and heated to 80-110 °C (conventional heating) or subjected to microwave irradiation (e.g., 100 °C for 10-30 minutes) until completion.[5] After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.

Mandatory Visualizations

experimental_workflow_snar cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 4-Halonitrobenzene E Mixing and Stirring (Room Temp to Elevated Temp) A->E B N-Ethylpiperazine B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMSO) D->E F Quenching (e.g., Ice Water) E->F G Filtration / Extraction F->G H Drying G->H I Purification (e.g., Recrystallization) H->I J This compound I->J

Caption: Workflow for SNAr Synthesis.

experimental_workflow_buchwald cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1-Bromo-4-nitrobenzene G Inert Atmosphere Heating (Conventional or MW) A->G B N-Ethylpiperazine B->G C Palladium Catalyst C->G D Phosphine Ligand D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Toluene) F->G H Filtration (Removal of Catalyst) G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L This compound K->L

Caption: Workflow for Buchwald-Hartwig Synthesis.

reaction_comparison cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination snar_start 4-Halonitrobenzene + N-Ethylpiperazine snar_conditions Base Solvent Heat (optional) snar_start->snar_conditions No Catalyst snar_product This compound snar_conditions->snar_product buchwald_start 1-Bromo-4-nitrobenzene + N-Ethylpiperazine buchwald_conditions Pd Catalyst Ligand Base Solvent Heat buchwald_start->buchwald_conditions Catalyst buchwald_product This compound buchwald_conditions->buchwald_product

Caption: Logical Relationship of Synthetic Routes.

References

Comparative In Silico Docking Analysis of Piperazine Derivatives Targeting Key Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the virtual screening and interaction analysis of substituted piperazine compounds. This document provides a comparative analysis of their potential efficacy against various biological targets, supported by quantitative data and standardized experimental protocols.

While specific in silico docking studies for 1-Ethyl-4-(4-nitrophenyl)piperazine are not extensively available in the public domain, the broader class of piperazine derivatives has been the subject of numerous computational studies. Piperazine and its analogues are recognized as versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide presents a representative comparison based on published data for various functionalized piperazine compounds, offering insights into their interactions with key protein targets implicated in different disease pathways. The methodologies and data presentation herein serve as a template for evaluating novel piperazine derivatives like this compound.

Comparative Docking Performance of Piperazine Derivatives

The following table summarizes the binding affinities and inhibitory concentrations of representative piperazine derivatives against various protein targets, as reported in different computational and experimental studies. This data provides a quantitative basis for comparing the potential efficacy of different substitutions on the piperazine core.

Compound/DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)IC50 (µM)Reference CompoundReference Binding Affinity (kcal/mol)Reference IC50 (µM)
Ciprofloxacin Hybrid 2bS. aureus DNA gyrase1KZN--Ciprofloxacin--
Ciprofloxacin Hybrid 5aS. aureus DNA gyrase1KZN--Ciprofloxacin--
Substituted Piperazine 1dAcetylcholinesterase (AChE)--2.23---
Substituted Piperazine 3cAcetylcholinesterase (AChE)--1.05---
Piperazine DerivativeUrease--1.1 ± 0.01Thiourea-21.30 ± 1.10
Naphthalimide-Piperazine SA2Carbonic Anhydrase IX (CAIX)--8.39-SLC-0111--
Naphthalimide-Piperazine SA4Carbonic Anhydrase IX (CAIX)---SLC-0111--
Naphthalimide-Piperazine SA5Carbonic Anhydrase IX (CAIX)---SLC-0111--
Naphthalimide-Piperazine SA7Carbonic Anhydrase IX (CAIX)---SLC-0111--
2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanoneE. coli (Target: DNA gyrase B)1KZN-5.53-Ciprofloxacin--
2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanoneC. albicans (Target: Lanosterol 14-alpha demethylase)1AI9-0.72-Fluconazole--

Note: The binding affinities and IC50 values are extracted from multiple sources and may have been determined under different experimental and computational conditions.

Experimental Protocols

A standardized protocol for in silico molecular docking is crucial for reproducibility and valid comparison. The following methodology represents a typical workflow employed in the docking studies of piperazine derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of the piperazine derivative is constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then energetically minimized using a suitable force field (e.g., MMFF94). For this compound, the structure can be obtained from chemical databases such as PubChem.[3]

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[4] Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relax any steric clashes.

2. Molecular Docking Simulation:

  • Software: Autodock Vina, PyRx, or similar software is commonly used for molecular docking simulations.[4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid box are crucial parameters that need to be optimized for each target.

  • Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The binding affinity of the ligand-protein complex is estimated using a scoring function that calculates the free energy of binding. The results are typically reported in kcal/mol, with more negative values indicating a stronger binding affinity.[5][6]

3. Analysis of Docking Results:

  • Binding Pose Analysis: The top-ranked docking poses are visualized to analyze the interactions between the ligand and the amino acid residues in the active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Comparison with Reference Compounds: The docking score and binding mode of the test compound are compared with those of a known inhibitor or the natural substrate of the target protein to validate the docking protocol and assess the potential of the test compound.

Visualizing Molecular Docking and Biological Pathways

To better understand the computational workflow and the biological context of the target proteins, the following diagrams have been generated using Graphviz.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (3D Structure & Minimization) grid_def Define Grid Box (Active Site Identification) ligand_prep->grid_def protein_prep Target Protein Preparation (PDB Retrieval & Refinement) protein_prep->grid_def docking_run Run Docking Algorithm (Conformational Search) grid_def->docking_run scoring Calculate Binding Affinity (Scoring Function) docking_run->scoring analysis Analyze Binding Poses (Interaction Analysis) scoring->analysis comparison Compare with Reference analysis->comparison Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway Inhibition ext_signal External Signal receptor Receptor Protein (e.g., GPCR) ext_signal->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response piperazine_derivative Piperazine Derivative (Antagonist) piperazine_derivative->receptor Inhibition

References

Unveiling the Cross-Reactivity Profile of 1-Ethyl-4-(4-nitrophenyl)piperazine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Ethyl-4-(4-nitrophenyl)piperazine, a piperazine derivative with potential biological activities. Due to the limited publicly available data on the direct receptor binding profile of this compound, this guide leverages data from its close structural analog, para-nitrophenylpiperazine (pNPP), and related nitrophenylpiperazine derivatives. The performance of these compounds is compared with established atypical antipsychotic drugs—Clozapine, Risperidone, and Aripiprazole—which are known to interact with a range of biological targets. This guide aims to provide researchers with a valuable resource for assessing the potential for cross-reactivity and off-target effects in biological assays.

Executive Summary

para-Nitrophenylpiperazine (pNPP), a close analog of this compound, demonstrates high potency and selectivity as a partial serotonin-releasing agent, with an EC50 value ranging from 19 to 43 nM.[1] Notably, it shows negligible activity as a releasing agent for dopamine and norepinephrine.[1] In contrast, established antipsychotics like Clozapine, Risperidone, and Aripiprazole exhibit a broad spectrum of binding affinities across dopaminergic, serotonergic, and adrenergic receptors. Furthermore, derivatives of nitrophenylpiperazine have been identified as inhibitors of tyrosinase, an enzyme involved in melanin synthesis. This guide presents a detailed comparison of these activities, outlines experimental protocols for key assays, and provides visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data for pNPP and the selected alternative compounds.

Table 1: Activity Profile of para-Nitrophenylpiperazine (pNPP) as a Monoamine Releasing Agent

CompoundTargetEC50 (nM)Emax
para-Nitrophenylpiperazine (pNPP)Serotonin Release19 - 4357%
Dopamine Release> 10,000Inactive
Norepinephrine Release> 10,000Inactive

Source: Rothman et al., 2012[1]

Table 2: Receptor Binding Affinities (Ki, nM) of Comparator Drugs

Target ReceptorClozapineRisperidoneAripiprazole
Dopamine D216-68% occupancy3.130.34
Serotonin 5-HT1A--1.7
Serotonin 5-HT2A5.40.163.4
Adrenergic α11.60.8Low Affinity
Adrenergic α2-7.54Moderate Affinity
Histamine H11.12.23Low Affinity
Muscarinic M16.2-Low Affinity

Note: A lower Ki value indicates a higher binding affinity. Data compiled from various sources.[2][3][4]

Table 3: Tyrosinase Inhibitory Activity of a Nitrophenylpiperazine Derivative

CompoundTarget EnzymeIC50 (µM)
4l (indole-substituted nitrophenylpiperazine)Mushroom Tyrosinase72.55

Source: A novel series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these assays for their own studies.

Monoamine Release Assay

Objective: To determine the potency and efficacy of a compound to induce the release of monoamines (serotonin, dopamine, norepinephrine) from presynaptic nerve terminals.

Methodology:

  • Cell Culture: Use of HEK293 cells stably expressing the respective monoamine transporters (SERT, DAT, NET).

  • Transporter Substrate Loading: Pre-load the cells with a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

  • Compound Incubation: Incubate the pre-loaded cells with various concentrations of the test compound (e.g., pNPP).

  • Quantification of Release: Measure the amount of radiolabeled substrate released into the extracellular medium using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT1A, Adrenergic α1).

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification of Binding: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

Objective: To determine the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and its substrate, L-DOPA, in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, add the tyrosinase enzyme solution to wells containing various concentrations of the test compound and a control without the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by monitoring the absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Biological Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes discussed in this guide.

G Serotonin Release Signaling Pathway pNPP para-Nitrophenylpiperazine (pNPP) SERT Serotonin Transporter (SERT) pNPP->SERT Binds to and reverses transport Vesicle Synaptic Vesicle (Serotonin Storage) SERT->Vesicle Disrupts vesicular storage Synapse Synaptic Cleft Vesicle->Synapse Increases non-vesicular release of Serotonin Postsynaptic_Receptor Postsynaptic Serotonin Receptor Synapse->Postsynaptic_Receptor Activates receptor

Caption: pNPP-mediated serotonin release pathway.

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of all components Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand receptor binding assay.

G Tyrosinase Inhibition Logical Relationship Tyrosinase Tyrosinase Enzyme Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Catalyzes oxidation L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Measurement Measure Absorbance at 475 nm Dopachrome->Measurement Inhibitor Nitrophenylpiperazine Derivative (Inhibitor) Inhibitor->Tyrosinase Binds to and inhibits

Caption: Principle of the tyrosinase inhibition assay.

Discussion and Conclusion

The available data suggests that this compound and its close analog, pNPP, are likely to exhibit a pharmacological profile distinct from that of typical antipsychotic drugs. The high potency and selectivity of pNPP for inducing serotonin release, coupled with its lack of activity at dopamine and norepinephrine transporters, points towards a primary serotonergic mechanism of action. This contrasts sharply with the multi-receptor binding profiles of Clozapine, Risperidone, and Aripiprazole, which are characterized by their interactions with a variety of dopamine, serotonin, and adrenergic receptors.

The finding that nitrophenylpiperazine derivatives can inhibit tyrosinase introduces another dimension to their potential biological effects and suggests a possible avenue for cross-reactivity in assays involving this or related enzymes.

Researchers utilizing this compound in biological assays should be mindful of its potential to primarily modulate the serotonin system. When interpreting results, particularly in complex biological systems, the possibility of off-target effects on tyrosinase or other unforeseen targets should also be considered. For studies requiring broader modulation of dopaminergic and serotonergic systems, established drugs like Clozapine, Risperidone, or Aripiprazole may serve as more appropriate reference compounds, depending on the specific receptor subtypes of interest.

Further investigation is warranted to fully characterize the receptor binding profile of this compound to provide a more complete understanding of its potential for cross-reactivity and to guide its use in future research.

References

Comparison Guide: Benchmarking 1-Ethyl-4-(4-nitrophenyl)piperazine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the enzyme inhibitory activity of the compound 1-Ethyl-4-(4-nitrophenyl)piperazine (herein referred to as ENPP) against established inhibitors. Due to the limited public data on the specific enzyme targets of ENPP, this document uses a hypothetical data set to illustrate the benchmarking process against a well-characterized inhibitor, Trametinib, targeting the MEK1 kinase within the MAPK/ERK signaling pathway.[1][2] Researchers who have generated their own experimental data for ENPP can adapt this framework for their analysis.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary metric for an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency. The following table presents a hypothetical comparison of ENPP with the FDA-approved MEK1/2 inhibitor Trametinib.

Table 1: In Vitro Inhibitory Potency against MEK1 Kinase

CompoundTarget KinaseIC50 (nM)Notes
ENPP (Hypothetical) MEK185 nMData shown is for illustrative purposes only.
Trametinib MEK10.92 nMPotent and highly selective MEK1 inhibitor.
Trametinib MEK21.8 nMAlso shows high potency against MEK2 isoform.

Data for Trametinib is sourced from publicly available literature. Data for ENPP is hypothetical and should be replaced with experimentally determined values.

Relevant Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that converts extracellular signals into intracellular responses, regulating processes like cell growth, proliferation, and differentiation.[1][3] The Ras-Raf-MEK-ERK pathway is a key component, and its hyperactivation is implicated in various cancers.[2] The benchmark inhibitor, Trametinib, targets MEK1 and MEK2, the kinases directly upstream of ERK.[4]

MAPK_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) [Target of Inhibition] Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Trametinib & ENPP (Hypothetical) Block Here TF Transcription Factors (e.g., Myc, CREB) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Differentiation, Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The MAPK/ERK signaling cascade with the point of inhibition for MEK-targeting compounds.

Experimental Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of a test compound like ENPP against a purified kinase enzyme, such as MEK1. This type of assay is a standard method for quantifying the potency of enzyme inhibitors.[4][5][6]

A. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for MEK1 activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Enzyme: Reconstitute purified, active MEK1 enzyme in kinase buffer to a working concentration (e.g., 2-5 nM).

  • Substrate: Prepare a solution of an inactive substrate, which is the direct downstream target of MEK1, such as ERK2.[4]

  • ATP: Prepare a solution of ATP at a concentration near the Km for the specific kinase (e.g., 100 µM). Using radioisotope-labeled ATP ([γ-³³P]-ATP) is a common, highly sensitive method.[6]

  • Test Compound (ENPP): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

B. Assay Procedure:

  • Compound Plating: Add the serially diluted ENPP and control inhibitor (e.g., Trametinib) to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Add the MEK1 enzyme solution to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/Substrate mixture to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Termination and Detection: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose filter paper, washing away unincorporated [γ-³³P]-ATP, and measuring the incorporated radioactivity with a scintillation counter.[7] Alternative non-radioactive methods include fluorescence-based or luminescence-based assays that measure ADP production (e.g., ADP-Glo).[8][9]

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start prep Reagent Preparation (Buffer, Enzyme, ATP, Substrate) start->prep dilution Prepare Serial Dilution of ENPP in DMSO prep->dilution plate_comp Plate Diluted Compound, Controls, and Benchmark into 384-well Plate dilution->plate_comp add_enzyme Add Purified MEK1 Enzyme plate_comp->add_enzyme pre_incubate Pre-incubate (15-30 min) at Room Temperature add_enzyme->pre_incubate initiate Initiate Reaction with ATP/ERK2 Substrate Mix pre_incubate->initiate react_incubate Incubate (30-60 min) at 30°C initiate->react_incubate terminate Terminate Reaction & Detect Signal (e.g., Radiometric or Luminescence) react_incubate->terminate analyze Analyze Data: Calculate % Inhibition terminate->analyze plot Plot Dose-Response Curve analyze->plot ic50 Calculate IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for the in vitro biochemical assay to determine inhibitor IC50 values.

Conclusion and Future Directions

This guide outlines a standard methodology for benchmarking the novel compound this compound against an established inhibitor like Trametinib. By determining the in vitro potency (IC50) and understanding the compound's effect on a key biological pathway, researchers can make informed decisions.

The hypothetical data suggests that while ENPP may have inhibitory activity, it is significantly less potent than the clinical benchmark Trametinib. The next steps for a compound like ENPP would involve:

  • Kinome Screening: Profiling the compound against a broad panel of kinases to determine its selectivity.[10] A highly selective inhibitor is often preferred to minimize off-target effects.

  • Cell-Based Assays: Validating the in vitro findings in cellular models by measuring the inhibition of ERK phosphorylation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ENPP to improve potency and selectivity, potentially guided by findings from related nitrophenylpiperazine compounds that have shown activity against other enzymes.[11]

References

Efficacy of Phenylpiperazine Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various phenylpiperazine derivatives in cellular models, focusing on their anticancer and neuroprotective properties. The information presented is collated from recent preclinical studies and aims to offer a clear, data-driven overview for researchers in drug discovery and development.

Anticancer Efficacy of Phenylpiperazine Derivatives

A growing body of evidence highlights the potential of phenylpiperazine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected phenylpiperazine derivatives, presenting their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of higher potency.

Table 1: Anticancer Activity of Quinoxalinyl–Piperazine Derivatives [1]

CompoundCancer Cell LineCancer TypeIC50 (µM)
Compound 30A549Lung Carcinoma5.73 ± 1.22
HelaCervical Carcinoma0.03 ± 0.04
MCF-7Breast Carcinoma12.38 ± 3.62
SGC7901Gastric Carcinoma6.17 ± 1.62

Table 2: Anticancer Activity of Thiazolinylphenyl-Piperazine Derivatives [1]

CompoundCancer Cell LineCancer TypeIC50 (µM)
Compound 21PC3Prostate Cancer>50
LNCaPProstate Cancer11.23 ± 1.09
MCF-7Breast Cancer39.42 ± 1.11
MDA-MB231Breast Cancer10.39 ± 0.98
Compound 22PC3Prostate Cancer42.11 ± 1.12
LNCaPProstate Cancer9.89 ± 1.01
MCF-7Breast Cancer29.33 ± 1.07
MDA-MB231Breast Cancer9.88 ± 1.04
Compound 23PC3Prostate Cancer29.89 ± 1.08
LNCaPProstate Cancer7.92 ± 0.99
MCF-7Breast Cancer24.12 ± 1.03
MDA-MB231Breast Cancer8.19 ± 1.01

Table 3: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

Cancer Cell LineCancer TypeGI50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
Other Cancer Cell LinesVarious0.06 - 0.16

This derivative has been shown to potently inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of several phenylpiperazine derivatives are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Piperazine Phenylpiperazine Derivatives Piperazine->PI3K Inhibition Piperazine->AKT Inhibition

PI3K/AKT Signaling Pathway Inhibition.

Src_Kinase_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase Receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Piperazine Phenylpiperazine Derivatives Piperazine->Src Inhibition

Src Family Kinase Signaling Inhibition.

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT5 JAK/STAT Pathway BCR_ABL->STAT5 RAS RAS/MAPK Pathway GRB2->RAS Proliferation Uncontrolled Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Apoptosis Piperazine Phenylpiperazine Derivatives Piperazine->BCR_ABL Inhibition

BCR-ABL Signaling Pathway Inhibition.

Neuroprotective Efficacy of Arylpiperazine Derivatives

Certain arylpiperazine derivatives have been investigated for their potential neuroprotective effects, particularly in models of oxidative stress-induced neuronal cell death. These compounds are of interest for their potential therapeutic application in neurodegenerative diseases.

Quantitative Data Summary

The neuroprotective effects of new arylpiperazine derivatives were evaluated in human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).

Table 4: Neuroprotective Effect of Arylpiperazine Derivatives in SH-SY5Y Cells [2][3]

CompoundConcentration (µM)% Cell Viability (vs. H₂O₂-treated group)
Compound 9b1~110%
5~125%
Compound 12a1~105%
5~115%

Pre-treatment with these compounds for 3 hours at non-toxic concentrations of 1 µM and 5 µM demonstrated a significant protective effect against H₂O₂-induced cytotoxicity.[2]

Key Signaling Pathways in Neuroprotection

The neuroprotective actions of some arylpiperazine derivatives are linked to their ability to modulate dopaminergic and serotonergic signaling pathways, which play crucial roles in neuronal function and survival.

Neurotransmitter_Modulation cluster_Dopamine Dopaminergic Signaling cluster_Serotonin Serotonergic Signaling D2R Dopamine D2 Receptor DA_Signal Downstream Signaling D2R->DA_Signal Neuroprotection Neuroprotection (e.g., anti-oxidative stress) DA_Signal->Neuroprotection HT1AR Serotonin 5-HT1A Receptor HT_Signal Downstream Signaling HT1AR->HT_Signal HT2AR Serotonin 5-HT2A Receptor HT2AR->HT_Signal HT_Signal->Neuroprotection Arylpiperazine Arylpiperazine Derivatives Arylpiperazine->D2R Modulation Arylpiperazine->HT1AR Modulation Arylpiperazine->HT2AR Modulation

Modulation of Neurotransmitter Pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • Test compounds (phenylpiperazine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the phenylpiperazine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Add Add MTT Solution Incubation->MTT_Add Formazan Formazan Formation (2-4h Incubation) MTT_Add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Viability & IC50/GI50 Read->Calculate

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentrations of the phenylpiperazine derivative for the specified time. Include untreated control cells.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex the cells.[5][6]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[5][6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6] Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Apoptosis_Assay_Workflow start Induce Apoptosis (Treat cells with compound) harvest Harvest Cells (Adherent & Floating) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min (Room Temp, Dark) stain->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Annexin V/PI Apoptosis Assay Workflow.

References

A Head-to-Head Comparison of Analytical Techniques for Piperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of piperazine is crucial across various fields, from pharmaceutical quality control to clinical and forensic toxicology. This guide provides an objective comparison of the most common analytical techniques employed for piperazine quantification, supported by experimental data to inform methods selection and development.

Piperazine's chemical properties, specifically its lack of a strong chromophore, present a key analytical challenge, often necessitating derivatization or the use of more universal detection methods.[1][2] This comparison will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and other notable techniques, providing a clear overview of their respective strengths and limitations.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for piperazine quantification is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance of commonly employed methods based on published data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for piperazine analysis. Due to piperazine's poor UV absorbance, derivatization is often employed to enhance detection when using UV-Vis detectors.[1][2][3] Alternatively, detectors like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) can be used for direct detection.

Parameter HPLC-UV (with Derivatization) HPLC-MS/MS HPLC-ELSD
Limit of Detection (LOD) 0.1175 ng/mL[4]0.4 - 1.6 µg/kg[2]~10 µg/mL[4]
Limit of Quantification (LOQ) 0.3525 ng/mL[4]1.0 - 5.2 µg/kg[2]Not widely reported
Linearity Range 0.3525 – 2.35 ng/mL[4]1 – 200 µg/kg[2]Not widely reported
Precision (%RSD) < 2%[4]1.55 - 8.39%[2]Not widely reported
Key Advantages Good sensitivity, readily available instrumentation.High sensitivity and selectivity, suitable for complex matrices.Universal detection, no need for chromophore.
Key Disadvantages Requires derivatization step, which can add complexity and variability.Higher instrumentation cost and complexity.Lower sensitivity compared to MS and UV with derivatization.
Gas Chromatography (GC)

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the quantification of volatile and semi-volatile compounds like piperazine and its derivatives. Derivatization is often necessary to improve the chromatographic properties and thermal stability of piperazine.

Parameter GC-MS
Limit of Detection (LOD) 0.002 - 0.156 µg/mL[5]
Limit of Quantification (LOQ) 0.008 - 0.625 µg/mL[5]
Linearity Range 0 - 10 µg/mL[5]
Precision (%RSD) Not explicitly stated, but method showed high accuracy and precision.[6]
Key Advantages High sensitivity and selectivity, excellent separation efficiency.
Key Disadvantages Derivatization is often required, not suitable for non-volatile derivatives.
Other Techniques

Other analytical methods have also been successfully applied for piperazine quantification.

Technique Key Performance Characteristics Key Advantages Key Disadvantages
Capillary Electrophoresis (CE) LOD and LOQ not specified, but validated for linearity, precision, and accuracy.[7]Fast analysis, high separation efficiency.[7]Can have lower sensitivity compared to chromatographic methods.
Spectrophotometry (Colorimetric) Beer's law obeyed in the range of 4-20 µg/ml.[8]Simple, cost-effective instrumentation.[8]Lower sensitivity and selectivity, susceptible to interference.[8]
Titration Official method in some pharmacopoeias, based on acid-base titration.[9]Simple, no specialized equipment required.Low sensitivity, not suitable for trace analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the key techniques discussed.

HPLC-UV with Pre-Column Derivatization

This method is based on the derivatization of piperazine with a UV-active agent to enable sensitive detection.

  • Derivatization:

    • React the piperazine-containing sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[1]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[1]

    • Column: A suitable reversed-phase column (e.g., C18 or a specialized column for basic compounds).[10][11]

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and a buffer, run in isocratic or gradient mode.[1][12]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.[1]

    • Detection: UV detection at the wavelength of maximum absorbance for the piperazine derivative (e.g., 340 nm for the NBD-Cl derivative).[1]

  • Quantification:

    • Construct a calibration curve using piperazine standards that have undergone the same derivatization procedure.

GC-MS Method

This protocol is suitable for the analysis of piperazine in various matrices, often requiring derivatization.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate piperazine from the sample matrix.[5][13]

  • Derivatization:

    • Derivatize the extracted piperazine with a suitable agent (e.g., trifluoroacetic anhydride - TFAA) to increase volatility and improve chromatographic peak shape.[5][6]

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.[5]

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.

    • Injection Mode: Splitless injection is often used for trace analysis.[6]

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[14]

  • Quantification:

    • Use a deuterated internal standard to improve accuracy and precision.[10] A calibration curve is generated by analyzing standards of known concentrations.

Workflow and Pathway Visualizations

To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and the decision-making process for method selection.

G General Experimental Workflow for Piperazine Quantification cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing SampleCollection Sample Collection (e.g., Pharmaceutical, Biological) SamplePreparation Sample Preparation (e.g., Extraction, Dilution) SampleCollection->SamplePreparation Derivatization Derivatization (If Required) SamplePreparation->Derivatization ChromatographicSeparation Chromatographic Separation (HPLC or GC) Derivatization->ChromatographicSeparation Detection Detection (UV, MS, etc.) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification FinalResult FinalResult Quantification->FinalResult Final Result (Piperazine Concentration) G Method Selection Logic for Piperazine Analysis Start Define Analytical Requirements Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Other Spectrophotometry or Titration Sensitivity->Other No Instrumentation Available Instrumentation? Matrix->Instrumentation Yes HPLC_UV HPLC-UV (with Derivatization) Matrix->HPLC_UV No HPLC_MS HPLC-MS/MS or GC-MS Instrumentation->HPLC_MS MS Available Instrumentation->HPLC_UV UV Available

References

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